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  • Product: 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid
  • CAS: 1344704-22-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid: Properties and Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-[amino(phenyl)methyl]...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid. As a substituted imidazole derivative, this compound holds significant interest for medicinal chemistry and drug development due to its structural motifs, which are common in biologically active molecules. This document will delve into the theoretical and practical aspects of this compound, offering insights into its reactivity, potential biological interactions, and methods for its synthesis and characterization. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information from analogous structures and fundamental chemical principles to provide a robust framework for researchers.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a five-membered heterocyclic aromatic compound containing two non-adjacent nitrogen atoms.[1] This fundamental structure is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds, including the essential amino acid histidine. The amphoteric nature of the imidazole ring, allowing it to act as both a weak acid and a weak base, is crucial for its role in biological systems, particularly in enzyme catalysis and receptor binding.[1]

The subject of this guide, 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid, incorporates several key functional groups that enhance its potential for diverse chemical interactions and biological activity:

  • An Imidazole Core: Provides a rigid scaffold and opportunities for hydrogen bonding and metal coordination.

  • A Carboxylic Acid Group: Introduces a key site for ionic interactions, hydrogen bonding, and potential esterification for prodrug strategies.

  • A Phenyl Group: Adds a hydrophobic element, which can be critical for binding to protein targets.

  • An Amino Group: Offers a primary site for further functionalization and can act as a hydrogen bond donor.

This unique combination of functionalities suggests potential applications as a lead compound in drug discovery programs targeting a variety of diseases.[1]

Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₁H₁₁N₃O₂Based on its chemical structure.[1]
Molecular Weight 217.23 g/mol Calculated from the molecular formula.[1]
CAS Number 1344704-22-8Unique chemical identifier.[1]
Appearance Likely a solid at room temperature.The presence of multiple hydrogen bonding groups (carboxylic acid, amino, imidazole N-H) and the rigid ring structure would favor a solid state.
Melting Point Expected to be relatively high.Strong intermolecular forces, including hydrogen bonding and potential zwitterionic character, would require significant energy to overcome.
Solubility Predicted to be soluble in polar protic solvents (e.g., water, methanol, ethanol) and potentially in DMSO. Limited solubility in nonpolar solvents.The polar carboxylic acid and amino groups, along with the imidazole ring, will dominate its solubility profile. Solubility in aqueous solutions will be pH-dependent.
pKa Multiple pKa values are expected.The carboxylic acid will have a pKa in the range of 3-5. The imidazole ring will have a pKa around 6-7 for the protonated form. The amino group will have a pKa in the range of 9-10.

Synthesis Strategies

The synthesis of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid can be approached through several established synthetic routes for imidazole derivatives. The choice of method will depend on the availability of starting materials and the desired scale of production.

General Synthetic Approaches
  • Condensation Reactions: A common strategy involves the condensation of a dicarbonyl compound, an aldehyde, and an ammonia source. For this specific target, a multi-step synthesis would likely be required, starting with the formation of the imidazole-5-carboxylic acid core, followed by the introduction of the amino(phenyl)methyl group at the 2-position.[1]

  • From Imidazole-5-carboxylic Acid Derivatives: A more direct approach would utilize a pre-formed imidazole-5-carboxylic acid derivative. For instance, a 2-formyl-1H-imidazole-5-carboxylic acid could undergo reductive amination with ammonia and benzaldehyde, or a related multi-component reaction.

  • Nucleophilic Substitution: Introduction of the amino(phenyl)methyl group could potentially be achieved via nucleophilic substitution on a 2-halo- or 2-sulfonyl-1H-imidazole-5-carboxylic acid derivative.[1]

Representative Synthetic Workflow

The following diagram illustrates a conceptual synthetic pathway. It is important to note that this is a generalized scheme, and specific reaction conditions would require optimization.

G cluster_0 Pathway A: Building the Imidazole Ring cluster_1 Pathway B: Functionalization of Imidazole Core A1 Dicarbonyl Compound (e.g., Glyoxal derivative) A4 2-[amino(phenyl)methyl]-1H- imidazole-5-carboxylic acid A1->A4 Multicomponent Condensation A2 Benzaldehyde A2->A4 A3 Ammonia Source + Carboxylic Acid Source A3->A4 B1 1H-imidazole-5-carboxylic acid B2 Introduction of 2-substituent B1->B2 e.g., Formylation B3 Modification of substituent B2->B3 e.g., Reductive Amination B4 Target Molecule B3->B4

Caption: Conceptual synthetic pathways to 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid.

Example Experimental Protocol (Analogous Synthesis)

The following is a representative protocol for the synthesis of a related 2-substituted imidazole derivative. This protocol would require significant adaptation and optimization for the synthesis of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid.

Synthesis of 2-(Substituted)-1H-imidazole-5-carboxylic Acid via Debus-Radziszewski Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine one equivalent of a 1,2-dicarbonyl compound (e.g., glyoxal), one equivalent of an aldehyde (e.g., benzaldehyde), and two equivalents of ammonia (or an ammonium salt) in a suitable solvent such as ethanol or acetic acid.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Spectroscopic and Analytical Characterization

Detailed spectroscopic data for 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid is not available in the public domain. However, the expected spectral characteristics can be predicted based on its structure.

TechniqueExpected Features
¹H NMR - Aromatic protons of the phenyl group (multiplet, ~7.2-7.5 ppm).- Imidazole ring proton (singlet, ~7.5-8.0 ppm).- Methine proton of the amino(phenyl)methyl group (singlet or doublet, depending on coupling to NH₂, ~5.0-5.5 ppm).- Broad signals for the NH and NH₂ protons, which are exchangeable with D₂O.- A very broad signal for the carboxylic acid proton (>10 ppm).
¹³C NMR - Aromatic carbons of the phenyl group (~125-140 ppm).- Imidazole ring carbons (~115-145 ppm).- Carbonyl carbon of the carboxylic acid (~165-175 ppm).- Methine carbon of the amino(phenyl)methyl group (~50-60 ppm).
IR Spectroscopy - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- N-H stretches from the imidazole and amino groups (~3100-3400 cm⁻¹).- C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).- C=N and C=C stretches from the imidazole and phenyl rings (~1450-1600 cm⁻¹).
Mass Spectrometry - A molecular ion peak [M+H]⁺ at m/z 218.09.

Chemical Reactivity

The reactivity of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid is governed by its functional groups.

G cluster_reactions Potential Reactions main 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid Carboxylic Acid Amino Group Imidazole Ring esterification Esterification (with alcohols) main:f0->esterification amidation_cooh Amide Formation (with amines) main:f0->amidation_cooh acylation Acylation (with acyl halides/anhydrides) main:f1->acylation alkylation_nh2 Alkylation main:f1->alkylation_nh2 alkylation_imidazole N-Alkylation main:f2->alkylation_imidazole coordination Metal Coordination main:f2->coordination

Caption: Reactivity map of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid.

  • Carboxylic Acid: Can undergo esterification with alcohols in the presence of an acid catalyst or amidation with amines using coupling reagents.[1]

  • Amino Group: As a primary amine, it can be acylated to form amides, alkylated, or used in reductive amination reactions.[1]

  • Imidazole Ring: The nitrogen atoms can be alkylated, and the ring can participate in metal coordination.[1]

Potential Biological Activity and Applications

While no specific biological activities have been reported for 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid, its structural features suggest several potential areas of investigation in drug discovery.

  • Enzyme Inhibition: The imidazole ring and carboxylic acid group are common pharmacophores for interacting with the active sites of various enzymes, such as kinases, proteases, and metalloenzymes.

  • Receptor Agonism/Antagonism: The molecule's ability to participate in hydrogen bonding, ionic interactions, and hydrophobic interactions makes it a candidate for binding to a variety of cell surface and nuclear receptors.

  • Scaffold for Library Synthesis: This compound can serve as a versatile building block for the synthesis of a library of more complex molecules for high-throughput screening.

Conclusion

2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid is a molecule with significant potential in the field of medicinal chemistry. Its combination of a rigid imidazole core with key functional groups provides a rich platform for chemical modification and biological investigation. While a lack of specific experimental data in the public domain currently exists, this guide provides a solid theoretical foundation for researchers interested in exploring the synthesis, properties, and applications of this and related compounds. Further research to synthesize and characterize this molecule would be a valuable contribution to the field.

References

Sources

Exploratory

Unlocking the Pharmacological Potential of Novel Imidazole Compounds: A Technical Guide to Therapeutic Targets and Mechanistic Validation

Executive Summary & Mechanistic Rationale The imidazole ring—a five-membered, planar, nitrogen-containing heterocycle—is universally recognized as a "privileged scaffold" in medicinal chemistry. Its amphoteric nature, hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The imidazole ring—a five-membered, planar, nitrogen-containing heterocycle—is universally recognized as a "privileged scaffold" in medicinal chemistry. Its amphoteric nature, high electron density, and unique spatial geometry allow it to act simultaneously as a hydrogen bond donor (via N-1) and acceptor (via N-3).

From a structural biology perspective, the true power of the imidazole core lies in its capacity for diverse non-covalent interactions. It readily engages in π−π stacking with aromatic amino acid residues and exhibits a profound affinity for coordinating with transition metal ions (e.g., Zn2+ , Fe2+ ) embedded within the catalytic pockets of metalloenzymes[1]. This technical whitepaper synthesizes recent advancements in imidazole-based drug discovery, detailing the primary therapeutic targets, summarizing quantitative efficacy data, and providing field-proven, self-validating experimental protocols for preclinical evaluation.

Primary Therapeutic Targets of Imidazole Derivatives

Oncology: Precision Disruption of Malignant Proliferation

The oncology landscape has seen a surge in imidazole hybrids designed to overcome the limitations of traditional chemotherapeutics by targeting specific tumor microenvironment vulnerabilities.

  • Histone Deacetylases (HDACs): Class I HDAC isozymes are critical drivers of tumor cell proliferation and metastasis. Novel imidazole-based benzamide and hydroxamic acid derivatives function as potent HDAC inhibitors. The nitrogen atoms of the imidazole ring coordinate directly with the zinc ion in the HDAC active site, blocking histone deacetylation. This forces chromatin into a relaxed state, reactivating silenced tumor suppressor genes such as p21 and triggering cell cycle arrest[2].

  • Tyrosine Kinases (BCR-ABL & EGFR): Imidazole-containing aromatic amides have demonstrated high selectivity against human leukemia cells (e.g., K-562). By occupying the ATP-binding pocket of the BCR-ABL tyrosine kinase, these compounds halt downstream phosphorylation cascades responsible for uncontrolled cellular division[3].

  • Topoisomerase II: Certain substituted imidazoles act as catalytic inhibitors of Topoisomerase II. Unlike traditional poisons that cause widespread DNA double-strand breaks, these derivatives prevent the enzyme from completing its catalytic cycle, arresting cancer cells in the G2/M phase with reduced off-target genotoxicity[4].

Infectious Diseases: Overcoming Antimicrobial and Antiviral Resistance

The global crisis of antimicrobial resistance (AMR) and the emergence of novel viral pathogens have repositioned imidazole compounds as frontline defensive agents.

  • SARS-CoV-2 Viral Machinery: Computational molecular docking and in vitro validations have identified bisimidazole and thiophene-imidazole derivatives as high-affinity binders to the SARS-CoV-2 Main Protease (Mpro), Spike protein (Spro), and RNA-dependent RNA polymerase (RdRp). The imidazole rings form critical hydrogen bonds and aromatic interactions with key catalytic residues, such as HIS 41 and CYS 145 in Mpro, effectively halting viral replication[5].

  • Bacterial and Fungal Pathogens: Imidazole derivatives exhibit potent antimicrobial activity by disrupting bacterial DNA replication and cell wall synthesis[6]. In fungal pathogens, they classically target lanosterol 14 α -demethylase (CYP51), where the basic nitrogen of the imidazole ring coordinates with the heme iron of the cytochrome P450 enzyme, depleting ergosterol and compromising fungal cell membrane integrity.

Quantitative Efficacy Data

The following table summarizes the quantitative pharmacological data of recently developed imidazole derivatives across various therapeutic targets, providing a benchmark for lead optimization.

Compound ClassPrimary TargetMechanism of ActionRepresentative Efficacy
Bisimidazole (C2) SARS-CoV-2 MproActive site occupation (HIS 41 / CYS 145)Binding Affinity: −10.8 kcal/mol[5]
Thiophene-imidazole SARS-CoV-2 RdRpDisruption of viral RNA synthesisBinding Affinity: −7.8 kcal/mol[5]
Imidazole-Benzamide HDAC (Class I)Zinc ion coordination in active siteIC 50​ < 10μM (HCT116 cells)[2]
Imidazole-Amide Hybrid BCR-ABL KinaseATP-competitive inhibitionIC 50​ : 5.66±2.06μM (K-562)[3]
Imidazole-Oxadiazole Unspecified/MixedAntiproliferative / Apoptosis inductionIC 50​ : 3.02μM (MCF-7 cells)[3]

Mechanistic Pathways & Experimental Workflows

To ensure scientific integrity, the evaluation of novel imidazole compounds must rely on self-validating systems. Below are the logical relationships and standardized workflows utilized in our laboratories.

Mechanistic Pathway of Imidazole-Based HDAC Inhibitors

HDAC_Pathway A Novel Imidazole Compound B Zn2+ Coordination in HDAC Active Site A->B C Inhibition of Histone Deacetylation B->C D Chromatin Relaxation & Gene Transcription C->D E p21 Expression (Tumor Suppressor) D->E F Cell Cycle Arrest & Apoptosis E->F

Fig 1: Mechanistic pathway of imidazole-based HDAC inhibitors inducing cancer cell apoptosis.

Self-Validating Experimental Workflow

Workflow S1 In Silico Screening (Molecular Docking & ADMET) S2 Synthesis of Imidazole Hybrids S1->S2 Lead Selection S3 In Vitro Primary Screening (Fluorogenic Target Assays) S2->S3 S4 Orthogonal Validation (Western Blot / PCR) S3->S4 Hit Confirmation S5 Phenotypic Assays (Cell Viability & Apoptosis) S4->S5

Fig 2: Self-validating experimental workflow for the evaluation of novel imidazole therapeutics.

Standard Operating Procedure: In Vitro Validation of Imidazole-Based HDAC Inhibitors

Rationale & Causality: Imidazole derivatives, particularly those fused with extensive aromatic systems, frequently exhibit intrinsic fluorescence or act as inner-filter quenchers. Relying solely on a primary biochemical assay can yield false-positive inhibition readouts. Therefore, a self-validating orthogonal approach—combining a cell-free fluorogenic assay with intracellular target engagement quantification—is mandatory for trustworthy data generation.

Phase 1: Cell-Free Fluorogenic HDAC Inhibition Assay
  • Reagent Preparation: Prepare a 10 mM stock of the novel imidazole compound in anhydrous DMSO. Dilute serially in HDAC assay buffer to achieve final well concentrations ranging from 1 nM to 100 μ M. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Control Implementation (Critical):

    • Positive Control: Suberoylanilide hydroxamic acid (SAHA) at 1 μ M.

    • Negative Control: Vehicle only (1% DMSO).

    • Background Control: "No-Enzyme" wells containing the highest concentration of the imidazole compound to baseline any auto-fluorescence.

  • Incubation: Add recombinant human HDAC1 (or target isozyme) to the compound dilutions. Incubate at 37°C for 15 minutes to allow for thermodynamic equilibrium of the imidazole-zinc coordination complex[1].

  • Substrate Addition: Add the fluorogenic acetylated peptide substrate. Incubate for 30 minutes at 37°C.

  • Signal Generation & Detection: Add the developer solution (containing a protease that cleaves only the deacetylated substrate to release the fluorophore). Read fluorescence (Ex: 360 nm, Em: 460 nm) using a microplate reader. Calculate IC 50​ using non-linear regression analysis.

Phase 2: Orthogonal Intracellular Target Engagement (Western Blotting)
  • Cell Treatment: Seed HCT116 colon cancer cells at 5×105 cells/well in a 6-well plate. Treat with the imidazole compound at 0.5× , , and the calculated IC 50​ for 24 hours.

  • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Perform a BCA assay to normalize protein concentrations.

  • Electrophoresis & Transfer: Resolve 20 μ g of protein per lane on a 4-20% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against Acetyl-Histone H3 (Ac-H3) and total Histone H3 (loading control).

  • Causality Confirmation: A dose-dependent increase in the Ac-H3 band intensity confirms that the imidazole compound is successfully permeating the cell membrane and inhibiting intracellular HDAC activity, validating the biochemical assay results[2].

Conclusion

The imidazole scaffold remains an indispensable tool in the arsenal of modern drug discovery. By understanding the fundamental chemical properties that drive its interaction with biological targets—from the zinc-dependent active sites of HDACs to the catalytic pockets of viral proteases—researchers can rationally design next-generation therapeutics. Adhering to rigorous, self-validating experimental protocols ensures that these promising computational and biochemical hits translate reliably into efficacious preclinical candidates.

References

  • Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWbmVDNtD5DrjyUV8_dqadZrSVsEFN9BplaeL9k5h_e9YXQKf4n0vy5mGk-YJ6otNcnSVAJUCTgG6KMbRHTpe_AwhqPbVUbQskWiN0N5RKxAvskYqK5maP5aFiTSM0q-9enp1GuvTdkkwPlYY=]
  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp4F2X6tanqv0Yi4LgIQO45byCCBWDJii6MwI4xDtKssAE1a1mPdBOhAWn7w4tCxT91qACQhdiRR_ITEsXDAaGU4OAtcJUI9yO-2YYYTMbWjtVUJh9uhh8Rmg7z84-iGyDIldsUpu4vuA8DiA=]
  • A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. ajrconline.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0Wiy-jWBiYwav0zePosyoNl3S6LU0PH2LMPzug6p58YipfGVR71OpZ7CwDFSfAf_nyf9LeJxZ2WthdoQRjQSeRsxriwOXYtTlpiQ-FNqWq4Is6BWtCKFYGhVxV3aPNA9fqmuVHcRT7xICAsYQieR0MLH5Ym4p5TL9AaAtc2MXUOqg95E6PmLoDiu6VjtcJe0OtfdaIwU6jBcCuv9ZAwux-5B4PICCsrqHQdqVzE8=]
  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. ijpsjournal.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE654R8P4QtiDmw08OeG6fZOSqJWRgs29BcOS1FEbHZIC8EH9uP0uwmzjZqdPjHm9Fr0CXZxzowfPZ8sjzz4VCIr4clcZd0hsd0z_L3u53jJ698PUtSd5-FB4lL4jnJ6L7r81EILujKvtXOMCfYwKlMtymq7Mg3PUEMKoCVilJge5vYWPNlKkiRG8yjZpUAaAGqdKSzG_lwqtIUueuXhitrmkDmD2JZXKQfjYql8fdG]
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. nih.gov.[https://vertexaisearch.cloud.google.
  • Design, synthesis and biological evaluation of novel imidazole-based benzamide and hydroxamic acid derivatives as potent histone deacetylase inhibitors and anticancer agents. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExpWnJigCjwsmoi__TVPsTFHrz1NtSQwadRdHIXuRnUMLaJn2Hg4kzfM0UWEKBld5L-a04XVoPbNw6waOmt7-2MWmyeJCILIiHHaXCqYmst2Gz03OS9zuBaArQwCuKgCo8_q0aji48XhviwQoBXyI06WHxW-j1q2wXZ5iVsXTuKjIpfgyKqv4WiRX19-WlNcSADRea04Kdza_goXTjgERYoajf-1UPZZqXu-esvhTHwPtD0vrKd2qEtgwB-wMMkUtCnoDaX8WXpIvM6Idp1fNuOcv9HejFvqee81S4tF31NKIGScd9JZj8POqBs05Jix06FHrjL9NLbq8q8ExUOLUOwTN6WRT2ndTPRLoVLVQgHwQ3vxtBhCQ7HaNi]
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0b8D6ws4sfuBNswnxdkjeiFMwXlQkRLTtmzh_iElk09vzNwOZbsZrLSz6E-6YjRLOmS-XulygskYLe7i_CPqiqAaN5aem_7WSMlJJICqlnRyh4L7Uu-2NA9BE-dQFKePxg3x7JxV6PiCxb-aD]

Sources

Foundational

In Silico Modeling of 2-[Amino(phenyl)methyl]-1H-imidazole-5-carboxylic Acid: A Computational Framework for Metalloenzyme Inhibitor Design

Executive Summary The rational design of targeted therapeutics relies heavily on the precise computational modeling of highly functionalized pharmacophores. 2-[Amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid (hereaft...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise computational modeling of highly functionalized pharmacophores. 2-[Amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid (hereafter referred to as APMIC) is a versatile, bifunctional heterocyclic building block[1]. It features an imidazole-5-carboxylic acid core—a well-documented Zinc-Binding Group (ZBG) that outperforms traditional hydroxamates in selectivity and reduces off-target toxicity[2]. Concurrently, the 2-amino(phenyl)methyl substituent introduces a chiral center and a dual-interaction vector: a basic amine for hydrogen bonding with active-site rim residues, and a bulky phenyl ring to occupy hydrophobic sub-pockets[3].

This whitepaper outlines a comprehensive, self-validating in silico methodology for modeling APMIC. By synthesizing Quantum Mechanics (QM), molecular docking, and Molecular Dynamics (MD), this guide provides drug development professionals with a robust framework for optimizing APMIC-based leads against metalloenzymes (e.g., Matrix Metalloproteinases) and G-protein coupled receptors[4].

Structural Rationale & Pharmacophore Dynamics

Before initiating computational workflows, it is critical to understand the causality behind APMIC’s structural features. The efficacy of APMIC as a lead compound stems from its highly pre-organized pharmacophore geometry.

  • The Zinc-Binding Group (ZBG): The imidazole-5-carboxylic acid moiety acts as a potent bidentate chelator. The carboxylate oxygen and the adjacent imidazole nitrogen coordinate transition metals (like Zn²⁺) with high affinity, a mechanism validated in the design of cardio-cytoprotective MMP-2 inhibitors[2].

  • The S1' Targeting Vector: The phenyl ring at position 2 is highly lipophilic, perfectly suited for π-π stacking or hydrophobic packing within the deep S1' pockets of metalloenzymes.

  • The Electrostatic Anchor: The primary amine (pKa ~8.5–9.0) remains protonated at physiological pH. This cationic center forms critical salt bridges with glutamate or aspartate residues at the rim of the active-site cleft[3].

Table 1: Pharmacophore Feature Mapping of APMIC
Functional GroupPharmacophore FeatureTarget Interaction (Metalloenzyme)Distance Constraint (Å)
Imidazole-5-carboxylic acid Zinc-Binding Group (ZBG)Bidentate chelation of catalytic Zn²⁺1.8 – 2.4
Imidazole N-H Hydrogen Bond DonorBackbone carbonyl of active site rim2.5 – 3.2
Primary Amine (-NH₃⁺) Hydrogen Bond Donor / CationSalt bridge with Glu/Asp residues2.7 – 3.5
Phenyl Ring Hydrophobic / Aromaticπ-π stacking in S1' hydrophobic pocket3.5 – 4.5

Quantum Mechanical (QM) Initialization Protocol

The Causality: Standard empirical force fields (e.g., OPLS, GAFF) often fail to accurately capture the electron density, polarization, and tautomeric equilibrium of the imidazole ring, especially when adjacent to a deprotonated carboxylate and a protonated benzylic amine. To prevent catastrophic coordination geometry collapse during downstream simulations, a QM-derived initialization is mandatory.

Step-by-Step QM Methodology
  • State Generation (Epik): Generate all possible protonation and tautomeric states of APMIC at pH 7.4 ± 0.5. The dominant physiological state is a zwitterion: a deprotonated carboxylate (-COO⁻) and a protonated primary amine (-NH₃⁺), with a neutral imidazole core.

  • Geometry Optimization (Gaussian 16): Perform Density Functional Theory (DFT) calculations using the B3LYP functional and the 6-31G** basis set. Incorporate the Polarizable Continuum Model (PCM) to simulate aqueous solvation.

  • Charge Derivation: Calculate Restrained Electrostatic Potential (RESP) charges from the optimized QM electrostatic potential map. These highly accurate partial charges will replace default force field assignments.

QM_Workflow Start APMIC 2D Structure Tautomer Tautomer/Protonation Generation (pH 7.4) Start->Tautomer DFT DFT Optimization (B3LYP/6-31G**) Tautomer->DFT ESP Electrostatic Potential (ESP) Mapping DFT->ESP Conformers Low-Energy Conformational Ensemble DFT->Conformers

Figure 1: Quantum Mechanical (QM) initialization workflow for APMIC conformer generation.

Molecular Docking & Zinc Coordination Mechanics

The Causality: Standard docking algorithms struggle with metalloenzymes due to the complex quantum mechanics of transition metal coordination. Unconstrained docking often results in physically impossible poses where the ligand clashes with the metal ion. We must employ metalloprotein-specific protocols, utilizing Induced-Fit Docking (IFD) with strict positional constraints.

Step-by-Step Docking Methodology
  • Protein Preparation: Retrieve the high-resolution crystal structure of the target (e.g., MMP-2). Assign correct bond orders, add missing hydrogens, and optimize the H-bond network using the PROPKA algorithm at pH 7.4.

  • Metal Coordination Definition: Manually verify the coordination sphere of the catalytic Zn²⁺ ion (typically coordinated by three histidine residues in MMPs).

  • Grid Generation & Constraints: Center the receptor grid on the Zn²⁺ ion. Define a mandatory positional constraint requiring the APMIC carboxylate oxygen to be positioned within 2.0–2.5 Å of the zinc ion, forcing the algorithm to sample valid bidentate chelation poses.

  • Execution: Run Glide Extra Precision (XP) or AutoDock Vina (using a customized zinc parameter set). Retain the top 5 poses that successfully satisfy the metal constraint while burying the phenyl ring in the S1' pocket.

Molecular Dynamics (MD) & Thermodynamic Validation

The Causality: Docking provides a static, vacuum-approximated snapshot. To validate the stability of the Zn²⁺ coordination sphere and the residence time of the phenyl ring, a rigorous Molecular Dynamics (MD) simulation is required. This acts as a self-validating system: if the docking pose is artifactual, the complex will rapidly dissociate during the equilibration phase.

Step-by-Step MD Methodology
  • System Setup: Solvate the APMIC-protein complex in an explicit TIP3P water box with a 10 Å buffer. Neutralize the system and add 0.15 M NaCl to simulate physiological ionic strength.

  • Advanced Parameterization: Use AMBER ff14SB for the protein and GAFF2 (with the previously derived RESP charges) for APMIC. Critical Step: Implement the Li & Merz 12-6-4 Lennard-Jones nonbonded model for the Zn²⁺ ion. The standard 12-6 model fails to capture ion-induced dipole interactions, which will cause the APMIC-Zinc coordination to artificially collapse.

  • Equilibration: Perform energy minimization (steepest descent followed by conjugate gradient). Heat the system to 300K over 2 ns (NVT ensemble), followed by 8 ns of density equilibration (NPT ensemble) with light restraints on the protein backbone.

  • Production & Analysis: Run a 100 ns unconstrained production simulation (2 fs time step). Extract the trajectory to calculate the Root Mean Square Deviation (RMSD) of the ligand and perform MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculations to quantify the absolute binding free energy.

MD_Pipeline Docking Induced-Fit Docking (Zn2+ Constraint) Param Forcefield Parameterization (AMBER ff14SB + GAFF2) Docking->Param Solv Solvation & Ionization (TIP3P, 0.15M NaCl) Param->Solv Equil NVT/NPT Equilibration (10 ns) Solv->Equil Prod Production MD (100 ns, 2 fs step) Equil->Prod Traj Trajectory Analysis (RMSD, MM-GBSA) Prod->Traj

Figure 2: Molecular Dynamics pipeline for evaluating APMIC-metalloenzyme complex stability.

ADMET & Druggability Profiling

An effective in silico workflow must contextualize the molecule's physical properties against Lipinski's Rule of Five and standard pharmacokinetic parameters. APMIC demonstrates an exceptionally favorable lead-like profile, characterized by high ligand efficiency and optimal lipophilicity for oral bioavailability.

Table 2: Predicted ADMET & Physicochemical Properties
PropertyPredicted ValueDruggability Implication
Molecular Weight 217.23 g/mol High ligand efficiency; excellent starting point for fragment-based drug design (FBDD).
cLogP 0.85 – 1.15Optimal balance of aqueous solubility and cellular membrane permeability.
Topological Polar Surface Area (TPSA) 86.4 ŲGood oral bioavailability; potential for Blood-Brain Barrier (BBB) penetration if required.
H-Bond Donors 3Sufficient for target specificity (amine and imidazole NH) without compromising permeability.
H-Bond Acceptors 4Favorable for diverse receptor interactions (carboxylate, imidazole N).
Rotatable Bonds 3Low entropic penalty upon target binding, leading to higher binding affinities.

References

  • Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection Source: PubMed Central (PMC) URL:[2]

  • Bis-imidazoles as Molecular Probes for Peripheral Sites of the Zinc Endopeptidase of Botulinum Neurotoxin Serotype A Source: Defense Technical Information Center (DTIC) URL:[3]

  • Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure−Activity Relationships of Imidazole-5-carboxylic Acids... Source: ACS Publications URL:[4]

  • 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid Product Specifications Source: EvitaChem URL:[1]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Substituted Imidazole-5-Carboxylic Acids

This guide provides a comprehensive exploration of the key physicochemical properties of substituted imidazole-5-carboxylic acids, a class of molecules of significant interest in medicinal chemistry and drug development....

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the key physicochemical properties of substituted imidazole-5-carboxylic acids, a class of molecules of significant interest in medicinal chemistry and drug development. We will delve into the structural features that govern their acidity, lipophilicity, and solubility, and discuss how these properties can be modulated through targeted substitutions to optimize their behavior in biological systems. Furthermore, this guide will present detailed, field-proven experimental protocols for the accurate determination of these critical parameters.

Part 1: Core Physicochemical Properties and Their Structural Determinants

Substituted imidazole-5-carboxylic acids are versatile heterocyclic compounds that serve as important scaffolds in the design of new therapeutic agents.[1] Their utility stems from a unique combination of features, including their ability to participate in hydrogen bonding and their amphoteric nature, meaning they can act as both an acid and a base.[2][3] Understanding and controlling their physicochemical properties is paramount for successful drug design, as these characteristics profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity (pKa): The Ionization Landscape

The ionization state of a molecule at physiological pH (typically around 7.4) is a critical determinant of its interaction with biological targets and its ability to traverse cell membranes. Substituted imidazole-5-carboxylic acids possess two key ionizable centers: the carboxylic acid group and the imidazole ring itself.

  • Carboxylic Acid Group: This group is acidic, with its pKa value being sensitive to the electronic effects of substituents on the imidazole ring. Electron-withdrawing groups (e.g., nitro, halo-) will stabilize the carboxylate anion, thereby increasing the acidity and lowering the pKa. Conversely, electron-donating groups (e.g., alkyl, alkoxy) will have the opposite effect, making the carboxylic acid less acidic and raising its pKa.

  • Imidazole Ring: The imidazole ring is amphoteric.[2][3] The pyrrole-like nitrogen (N-H) is weakly acidic (pKa around 14.5 for imidazole), while the pyridine-like nitrogen is basic (pKa of the conjugate acid is around 7 for imidazole).[3] The basicity of the pyridine-like nitrogen is also influenced by substituents. Electron-donating groups increase the electron density on this nitrogen, making it more basic (higher pKa of the conjugate acid), while electron-withdrawing groups decrease its basicity.[4][5]

The interplay of these two ionizable groups results in a complex pH-dependent charge profile for the molecule.

Diagram 1: Ionizable Centers of Imidazole-5-Carboxylic Acid

A diagram illustrating the key ionizable centers on the imidazole-5-carboxylic acid scaffold.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly precise and widely used method for determining the pKa values of ionizable compounds.[6][7][8] The principle involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[6][9]

Materials and Equipment:

  • Calibrated pH meter with a combination pH electrode[6]

  • Automated titrator or manual burette

  • Magnetic stirrer and stir bar

  • Nitrogen gas supply

  • Standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions[6][9]

  • 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength[6][9]

  • The substituted imidazole-5-carboxylic acid sample

  • Deionized water

Procedure:

  • Sample Preparation: Prepare a 1 mM solution of the imidazole-5-carboxylic acid derivative in deionized water.[6] If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but its effect on the pKa should be considered.

  • System Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Add the 0.15 M KCl solution to maintain a constant ionic strength.[6][9]

  • Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurement.[6][9]

  • Titration:

    • To determine the pKa of the carboxylic acid, titrate the sample solution with the standardized 0.1 M NaOH solution.

    • To determine the pKa of the basic imidazole nitrogen, first, acidify the sample solution to a pH of approximately 1.8-2.0 with 0.1 M HCl, and then titrate with the standardized 0.1 M NaOH solution.[6]

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[6] Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Diagram 2: Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Prepare 1 mM Sample Solution add_kcl Add 0.15 M KCl for Ionic Strength prep_sample->add_kcl purge_n2 Purge with Nitrogen add_kcl->purge_n2 titrate Titrate with 0.1 M NaOH/HCl purge_n2->titrate record_ph Record pH at Intervals titrate->record_ph Continuous Monitoring plot_curve Plot pH vs. Titrant Volume record_ph->plot_curve determine_pka Determine pKa from Half-Equivalence Point plot_curve->determine_pka

A streamlined workflow for determining pKa values via potentiometric titration.

Lipophilicity (LogP/LogD): Balancing Solubility and Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter in drug design, influencing everything from solubility and absorption to plasma protein binding and CNS penetration.[10] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds like imidazole-5-carboxylic acids, the distribution coefficient (LogD) is more relevant as it considers the pH-dependent distribution of both the ionized and non-ionized forms.[11]

The lipophilicity of substituted imidazole-5-carboxylic acids is highly tunable through the introduction of various substituents. For instance, adding non-polar alkyl or aryl groups will increase the LogP, while incorporating polar functional groups like hydroxyl or amino groups will decrease it.

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

The shake-flask method is the "gold standard" for the experimental determination of LogP and LogD due to its direct measurement of the partition coefficient.[11][12]

Materials and Equipment:

  • n-Octanol (pre-saturated with water or buffer)

  • Water or appropriate buffer solution (pre-saturated with n-octanol)

  • The substituted imidazole-5-carboxylic acid sample

  • Volumetric flasks and pipettes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with the aqueous phase (water or buffer) and vice versa by shaking them together for at least 24 hours and then allowing the phases to separate.[13] This ensures that the two phases are in equilibrium before the experiment begins.

  • Sample Addition: Prepare a stock solution of the test compound in one of the phases. Add a known volume of this stock solution to a mixture of known volumes of the pre-saturated n-octanol and aqueous phase. The final concentration should be within the linear range of the analytical method.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the n-octanol and aqueous layers.

  • Concentration Analysis: Carefully withdraw a sample from each phase and determine the concentration of the compound using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P. For LogD, the same procedure is followed using a buffer of a specific pH.[11]

Diagram 3: Workflow for Shake-Flask LogP/LogD Determination

G cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis & Calculation pre_saturate Pre-saturate n-Octanol and Aqueous Phase add_sample Add Sample to Biphasic System pre_saturate->add_sample shake Shake to Equilibrate add_sample->shake centrifuge Centrifuge for Phase Separation shake->centrifuge analyze_conc Analyze Concentration in Each Phase centrifuge->analyze_conc calculate_logp Calculate LogP/LogD analyze_conc->calculate_logp

A step-by-step workflow for the shake-flask method of LogP/LogD determination.

Solubility: A Prerequisite for Biological Activity

A drug must be in solution to be absorbed and exert its therapeutic effect. The aqueous solubility of substituted imidazole-5-carboxylic acids is influenced by a combination of factors, including their ionization state, lipophilicity, and the crystal lattice energy of the solid form. Generally, the ionized forms of the molecule are more soluble in water than the neutral form. Therefore, solubility will be pH-dependent. Highly lipophilic analogs tend to have lower aqueous solubility.

Part 2: Advanced Physicochemical Considerations

Tautomerism: A Dynamic Equilibrium

The imidazole ring can exist in different tautomeric forms, where a proton shifts between the two nitrogen atoms.[14][15] For a 4(5)-substituted imidazole, this results in two distinct tautomers. The position of this equilibrium can be influenced by the nature of the substituents, the solvent, and the pH. Understanding the predominant tautomeric form is crucial as it can affect the molecule's hydrogen bonding capabilities and its interaction with biological targets.

Diagram 4: Tautomeric Equilibrium of Imidazole-5-Carboxylic Acid

Illustration of the tautomeric equilibrium in imidazole-4(5)-carboxylic acid.

Part 3: Implications for Drug Design and Development

Structure-Property Relationships (SPR) in Action

The principles discussed above form the basis of structure-property relationships (SPRs), which are fundamental to the process of lead optimization in drug discovery. By systematically modifying the substituents on the imidazole-5-carboxylic acid scaffold and measuring the resulting changes in physicochemical properties, medicinal chemists can rationally design molecules with improved ADME profiles and enhanced biological activity.

The Role of Bioisosterism

In some cases, the carboxylic acid moiety itself can be a liability, leading to poor membrane permeability or rapid metabolism.[16][17][18][19] In such situations, the concept of bioisosterism becomes valuable. Bioisosteres are functional groups with similar physicochemical properties that can be used to replace a problematic moiety while retaining or improving biological activity.[20] For carboxylic acids, common bioisosteres include tetrazoles and certain sulfonamides.[16][20] The imidazole-5-carboxylic acid scaffold can also be considered in the context of bioisosteric replacement for other acidic groups.

Table 1: Hypothetical Physicochemical Data for Substituted Imidazole-5-Carboxylic Acids

Substituent (R)pKa (COOH)pKa (Im-H+)LogPAqueous Solubility (mg/mL)
-H3.86.50.210
-CH₃4.06.80.75
-Cl3.55.91.02
-NO₂3.25.20.81
-OCH₃4.16.70.67
-NH₂4.37.2-0.520

This table provides illustrative data on how different substituents might influence the key physicochemical properties of an imidazole-5-carboxylic acid core structure. Actual values would need to be determined experimentally.

Conclusion

The physicochemical properties of substituted imidazole-5-carboxylic acids are a complex interplay of their inherent structural features and the electronic and steric effects of appended substituents. A thorough understanding and experimental characterization of these properties are essential for the successful design and development of new drugs based on this versatile scaffold. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists working in this exciting area of medicinal chemistry.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Talele, T. T. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA, 3(4), FSO229. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-95. [Link]

  • de Ruiter, B., & Caron, G. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3249. [Link]

  • Morgenthaler, M., et al. (2007). LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Donahue, E., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 179-187. [Link]

  • S. A. A. T. van den Nieuwendijk, et al. (2015). Development of Methods for the Determination of pKa Values. Molecules, 20(9), 15488-15509. [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Eseola, A. O., & Obi-Egbedi, N. O. (2010). Spectroscopic study of 2-, 4- and 5-substituents on pKa values of imidazole heterocycles prone to intramolecular proton-electrons transfer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 845-854. [Link]

  • Eseola, A. O., et al. (2012). Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][6][7]phenanthroline frameworks. New Journal of Chemistry, 36(5), 1144-1155. [Link]

  • Borrell, J. I., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry, 41(18), 10074-10084. [Link]

  • ResearchGate. (n.d.). Calculated log P values for imidazole derivatives A-C. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Iljin, V. V., et al. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Reviews on Clinical Pharmacology and Drug Therapy, 20(1), 55-60. [Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116. [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3). [Link]

  • Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link]

  • Semantic Scholar. (n.d.). Spectroscopic study of 2-, 4- and 5-substituents on pKa values of imidazole heterocycles prone to intramolecular proton-electrons transfer. [Link]

  • Shelar, U. B., et al. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18. [Link]

  • Wikipedia. (n.d.). Imidazole. [Link]

  • Godefroi, E. F., et al. (1970). DL-1-(1-Arylalkyl)imidazole-5-carboxylate Esters. A Novel Type of Hypnotic Agents. Journal of Medicinal Chemistry, 13(2), 255-257. [Link]

  • El-Sayed, M. A. A., et al. (2011). Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. European Journal of Medicinal Chemistry, 46(1), 227-235. [Link]

  • Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

  • Meanwell, N. A. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(12), 5637-5688. [Link]

  • Smith, D. W., et al. (2004). Intramolecular Hydrogen Bond Strength and pKa Determination of N,N'-Disubstituted Imidazole-4,5-dicarboxamides. Organic Letters, 6(26), 4881-4884. [Link]

  • Borrell, J. I., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry, 41(18), 10074-10084. [Link]

  • ResearchGate. (n.d.). Synthetic procedure for 2‐(carboxycarbonyl)‐1H‐imidazole‐5‐carboxylic... [Link]

  • PubChem. (n.d.). 2-Amino-1H-imidazole-5-carboxylic acid. [Link]

  • ResearchGate. (n.d.). pKa values of imidazoles versus degree of substitution. [Link]

  • MDPI. (2024). The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. [Link]

  • chemeurope.com. (n.d.). Tautomer. [Link]

  • van der Peet, P., et al. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Nature Communications, 14(1), 2617. [Link]

  • Google Patents. (n.d.). US4672128A - Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines.
  • ResearchGate. (n.d.). Tautomerism in imidazole unit. [Link]

  • SciSpace. (1999). A Critical Appraisal of logP Calculation Procedures Using Experimental Octanol-Water and Cyclohexane-Water Partition Coefficients and HPLC Capacity Factors for a Series of Indole Containing Derivatives of 1,3,4-Thiadiazole and 1,2,4-Triazole. [Link]

Sources

Foundational

"discovery and synthesis of novel amino-imidazole derivatives"

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Amino-Imidazole Derivatives Abstract The 2-aminoimidazole (2-AI) scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Amino-Imidazole Derivatives

Abstract

The 2-aminoimidazole (2-AI) scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in bioactive natural products and its ability to modulate a wide array of biological targets.[1][2][3] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the discovery and synthesis of novel amino-imidazole derivatives. We will explore the fundamental physicochemical properties that make this scaffold so versatile, delve into both classical and modern synthetic strategies with detailed protocols, and outline the logical workflow from library synthesis to lead optimization through structure-activity relationship (SAR) studies. By integrating field-proven insights with authoritative references, this document serves as a technical resource for harnessing the therapeutic potential of the amino-imidazole core.

The Amino-Imidazole Core: A Privileged Scaffold in Drug Discovery

The 2-aminoimidazole skeleton is a five-membered aromatic heterocycle that serves as a unique and versatile building block in the design of therapeutic agents.[1][3] Its prevalence in marine alkaloids, such as oroidin and bromoageliferin, first highlighted its biological significance, revealing potent antibacterial and anti-biofilm activities.[2]

Key Physicochemical and Structural Features:

  • Hydrogen Bonding: The core contains multiple proton donor and acceptor sites, enabling strong hydrogen bond interactions critical for binding to protein targets like enzymes and receptors.[3]

  • Bioisosterism: The 2-aminoimidazole moiety is an effective bioisostere for guanidine, acylguanidine, and benzamidine groups, allowing chemists to modulate physicochemical properties like pKa and lipophilicity while retaining biological activity.[1][2]

  • Aromaticity and Electron-Rich Nature: As an electron-rich aromatic system, the imidazole ring can participate in various non-covalent interactions, including π-π stacking and cation-π interactions, which contribute to high-affinity binding with biological targets.[2]

These features underpin the broad spectrum of pharmacological activities associated with amino-imidazole derivatives, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4][5][6][7]

Core Synthetic Strategies: From Classical Reactions to Modern Methodologies

The construction of the amino-imidazole core and its subsequent diversification are central to exploring its chemical space. Synthetic strategies have evolved from classical condensation methods to highly efficient modern techniques that allow for rapid library generation.

Classical Condensation Approaches

Historically, the synthesis of substituted imidazoles relied on the condensation of several components under harsh conditions. The Debus-Radziszewski synthesis and its variations, for instance, typically involve the cyclocondensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate. While foundational, these methods often suffer from limited functional group tolerance and low yields.

A more targeted classical approach for 2-aminoimidazoles involves the reaction of α-halocarbonyl compounds with reagents like guanidine or cyanamide. This method provides a more direct route to the desired scaffold but can require the handling of hazardous materials.

Modern Synthetic Methodologies

Modern organic synthesis offers more efficient, versatile, and often milder routes to amino-imidazole derivatives.

Multi-Component Reactions (MCRs): MCRs are a cornerstone of modern diversity-oriented synthesis. By combining three or more starting materials in a single pot, they generate complex molecules in a highly convergent and atom-economical fashion. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example used to produce fused aminoimidazoles.[8][9]

Experimental Protocol: Zirconium(IV) Chloride Catalyzed Three-Component Synthesis of Fused 5-Aminoimidazo[1,2-a]imidazoles

This protocol is adapted from a demonstrated efficient MCR for creating novel N-fused ring systems.[8][9] The causality for using a Lewis acid like Zirconium(IV) chloride (ZrCl4) is to activate the aldehyde carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the 2-aminoimidazole, thereby driving the reaction forward efficiently under mild conditions.

  • Reagent Preparation: In a dry reaction vessel, add the starting 2-aminoimidazole (1.0 mmol, 1.0 equiv.), the selected aldehyde (1.0 mmol, 1.0 equiv.), and the isocyanide (1.0 mmol, 1.0 equiv.) to a suitable solvent such as n-butanol (n-BuOH) or PEG-400.

  • Catalyst Addition: Add Zirconium(IV) chloride (ZrCl4) (0.1 mmol, 10 mol%) to the mixture.

  • Reaction Execution (Microwave):

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate at 140°C for 10-15 minutes. Monitoring by TLC or LC-MS is recommended to determine completion.[9]

  • Reaction Execution (Conventional Heating):

    • Alternatively, stir the mixture at 75°C for 4-6 hours.[9]

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude residue using flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate the desired 5-aminoimidazo[1,2-a]imidazole product.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Metal-Catalyzed and Metal-Free Synthesis: Recent advances have focused on developing novel bond-forming strategies to construct the imidazole ring.[10][11] These include:

  • BF₃·Et₂O-promoted reactions of triazoles and nitriles.[10]

  • Metal-free, one-pot processes involving the in situ generation of ketoaldehydes from ketones followed by dehydrative coupling.[10]

  • Domino reactions using α-nitroepoxides and cyanamide with various amines to produce functionalized 2-aminoimidazoles under mild, additive-free conditions.[12]

These methods expand the scope of accessible substitution patterns and improve functional group compatibility, which is critical for medicinal chemistry applications.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on the specific goals of the research program, such as library size, desired substitution patterns, and scalability.

Synthetic StrategyAdvantagesDisadvantagesKey Applications
Classical Condensation Inexpensive starting materials, well-established.Harsh conditions, often low yields, limited scope.Small-scale synthesis of simple analogs.
Multi-Component Reactions (MCRs) High efficiency, atom economy, rapid generation of molecular diversity.[8][9]Optimization can be complex, purification may be challenging.Diversity-oriented synthesis, library generation for HTS.
Modern Catalytic Methods High functional group tolerance, mild reaction conditions, regiocontrol.[10][11]Catalyst cost, potential for metal contamination.Late-stage functionalization, synthesis of complex targets.
Microwave/Flow Chemistry Drastically reduced reaction times, improved yields, enhanced scalability.[9][13]Requires specialized equipment.Process optimization and scale-up synthesis.

Discovery Workflow: From Synthesis to Lead Optimization

The discovery of novel amino-imidazole derivatives follows a structured, iterative process designed to identify potent and selective modulators of a specific biological target.

G cluster_0 Synthesis & Screening cluster_1 Optimization Cycle A Diverse Library Synthesis (e.g., MCRs) B High-Throughput Screening (HTS) A->B Library C Hit Identification B->C Active Compounds D Structure-Activity Relationship (SAR) Analysis C->D Initial Hits E Rational Design of New Analogs D->E SAR Insights F Focused Synthesis E->F Target Molecules G In Vitro / In Vivo Biological Evaluation F->G New Compounds G->D Biological Data H Lead Candidate G->H Optimized Lead

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of 2-[Amino(phenyl)methyl]-1H-imidazole-5-carboxylic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of metal-binding pharmacophores (MBPs), rigidified peptidomimetics, and metallo-β-lactamase inhibitors.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of metal-binding pharmacophores (MBPs), rigidified peptidomimetics, and metallo-β-lactamase inhibitors.

Executive Summary & Mechanistic Strategy

2-[Amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid is a highly functionalized, zwitterionic heterocyclic building block. It features an imidazole core substituted with a phenylglycine-derived moiety at the C2 position and a carboxylic acid at the C5 position. Such structures are critical in medicinal chemistry, frequently serving as metal-binding pharmacophores (MBPs) for metallo-β-lactamase inhibitors and as versatile precursors for complex biological probes[1],[2].

The synthesis of 2-substituted 1H-imidazole-5-carboxylates is conventionally achieved via the Debus-Radziszewski multicomponent reaction or the cyclocondensation of amidines with α-haloketones[3]. For this specific target, the amidine-bromopyruvate cyclocondensation is the most robust and regioselective approach[4].

Causality in Experimental Design:

  • Amidine Generation (Avoiding the Pinner Reaction): Direct conversion of α-aminobenzyl cyanide to the corresponding amidine via the traditional Pinner reaction (HCl/EtOH) is strictly avoided here. The highly acidic conditions would cleave the acid-labile tert-butyloxycarbonyl (Boc) protecting group required to mask the primary amine. Instead, we utilize Meerwein's salt (triethyloxonium tetrafluoroborate) to activate N-Boc-phenylglycinamide to the corresponding ethyl imidate under neutral conditions, followed by mild ammonolysis.

  • Imidazole Core Construction: The resulting N-Boc-phenylglycine amidine is condensed with ethyl bromopyruvate. The highly nucleophilic amidine nitrogen displaces the α-bromide, followed by intramolecular cyclization onto the ketone. Spontaneous dehydration yields the thermodynamically stable, aromatic imidazole-5-carboxylate.

  • Zwitterion Isolation: Global deprotection requires sequential ester saponification (LiOH) and Boc-deprotection (TFA). Because the final molecule is a zwitterion (containing both a basic primary amine/imidazole and an acidic carboxylate), isolation is achieved by carefully adjusting the aqueous solution to its isoelectric point (pH ~6.5) to force precipitation.

Synthetic Workflow Visualization

SynthesisWorkflow N1 1. N-Boc-phenylglycinamide N2 2. N-Boc-phenylglycine amidine (via Meerwein's Salt & NH3) N1->N2 Et3OBF4, then NH3/MeOH (Avoids acidic Pinner) N3 3. Ethyl 2-(Boc-amino(phenyl)methyl)- 1H-imidazole-5-carboxylate (Cyclocondensation) N2->N3 Ethyl bromopyruvate, NaHCO3, THF, Reflux N4 4. 2-(Boc-amino(phenyl)methyl)- 1H-imidazole-5-carboxylic acid (Saponification) N3->N4 LiOH, THF/H2O, RT, 4h N5 5. 2-[amino(phenyl)methyl]- 1H-imidazole-5-carboxylic acid (Global Deprotection) N4->N5 TFA/DCM, RT, 2h then Neutralization

Figure 1: Four-step synthetic workflow for 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid.

Quantitative Data & Stoichiometry

Table 1: Reaction Parameters and Stoichiometry Summary

StepTransformationKey ReagentEq.SolventTempTimeExpected Yield
1a Imidate FormationTriethyloxonium tetrafluoroborate1.2DCMRT16 h>90% (Crude)
1b AmmonolysisNH₃ (7M in MeOH)Exc.MeOHRT24 h80–85%
2 CyclocondensationEthyl bromopyruvate1.1THF70 °C12 h65–75%
3 SaponificationLiOH·H₂O3.0THF/H₂O (3:1)RT4 h>90%
4 Boc DeprotectionTrifluoroacetic acid (TFA)Exc.DCMRT2 h85–95%

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-Butyl (2-amino-2-imino-1-phenylethyl)carbamate (Amidine)
  • Imidate Formation: Dissolve N-Boc-phenylglycinamide (10.0 mmol, 2.50 g) in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere. Add triethyloxonium tetrafluoroborate (Meerwein's salt, 12.0 mmol, 2.28 g) in one rapid portion.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench: Carefully quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ethyl imidate as a pale yellow oil.

  • Ammonolysis: Immediately dissolve the crude imidate in a 7M solution of ammonia in methanol (30 mL). Seal the reaction vessel and stir at room temperature for 24 hours.

  • Concentrate the mixture under reduced pressure to afford the N-Boc-phenylglycine amidine. Self-Validation: The disappearance of the ethyl ester signals in crude ¹H NMR confirms complete ammonolysis.

Step 2: Cyclocondensation to the Imidazole Core
  • Dissolve the crude N-Boc-phenylglycine amidine (approx. 10.0 mmol) in anhydrous tetrahydrofuran (THF, 40 mL).

  • Add solid sodium bicarbonate (NaHCO₃, 30.0 mmol, 2.52 g) to act as an acid scavenger, followed by the dropwise addition of ethyl 3-bromo-2-oxopropanoate (ethyl bromopyruvate, 11.0 mmol, 1.38 mL).

  • Attach a reflux condenser and heat the mixture to 70 °C for 12 hours.

  • Workup: Cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove the insoluble inorganic salts (NaBr and unreacted NaHCO₃). Wash the pad with ethyl acetate (EtOAc, 20 mL).

  • Concentrate the filtrate and purify the residue via silica gel flash chromatography (eluting with a gradient of 20% to 50% EtOAc in Hexanes) to isolate ethyl 2-[((tert-butoxycarbonyl)amino)(phenyl)methyl]-1H-imidazole-5-carboxylate.

Step 3: Saponification of the Imidazole Ester
  • Dissolve the purified imidazole ester (5.0 mmol) in a 3:1 mixture of THF and distilled water (20 mL).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 15.0 mmol, 630 mg). Stir vigorously at room temperature for 4 hours.

  • In-Process Control: Monitor by TLC (Hexanes/EtOAc 1:1). The starting material spot (R_f ~0.4) should completely disappear, replaced by a baseline spot.

  • Remove the THF under reduced pressure. Cool the remaining aqueous phase to 0 °C and carefully acidify to pH ~3.5 using 1M HCl.

  • Extract the precipitated Boc-protected carboxylic acid with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate to dryness.

Step 4: Global Deprotection and Zwitterion Isolation
  • Dissolve the Boc-protected acid (4.0 mmol) in anhydrous DCM (10 mL).

  • Cool to 0 °C and add trifluoroacetic acid (TFA, 10 mL) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • Evaporate the volatiles under a steady stream of nitrogen to remove excess TFA.

  • Isoelectric Precipitation: Dissolve the resulting oily TFA salt in a minimal amount of distilled water (approx. 5 mL). Slowly add 1M NaOH (or dilute NH₄OH) dropwise while monitoring with a pH meter until the solution reaches pH 6.5 (the approximate isoelectric point of the target zwitterion).

  • A white to off-white precipitate will form. Filter the solid, wash sequentially with ice-cold water (2 x 5 mL) and diethyl ether (10 mL), and dry under high vacuum to yield pure 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid.

Analytical Characterization

Table 2: Expected Analytical Signatures

TechniqueTarget Signal / ObservationRationale
¹H NMR (D₆-DMSO) δ ~8.0 ppm (s, 1H)Characteristic imidazole C4-H aromatic proton.
¹H NMR (D₆-DMSO) δ 5.2 ppm (s, 1H)Methine proton of the α-aminobenzyl group.
¹H NMR (D₆-DMSO) δ 7.3–7.5 ppm (m, 5H)Phenyl ring aromatic protons.
ESI-MS (Positive) m/z 218.09 [M+H]⁺Confirms the exact mass of the fully deprotected zwitterion.
TLC (Step 2) R_f ~0.4 (Hex/EtOAc 1:1)UV-active spot confirms the formation of the aromatic imidazole ester.

References

  • Title: 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid | Source: EvitaChem | URL: 1

  • Title: Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors | Source: PubMed | URL: 2

  • Title: Imidazole - Derived Agonists for the Neurotensin 1 Receptor | Source: PMC / NIH | URL: 4

  • Title: An eco-friendly approach for the synthesis of 1,2,5-trisubstituted and 4-amino- 1,2,5-tetrasubstituted imidazoles via | Source: Arkivoc | URL: 3

Sources

Application

Application Note: A Guide to Robust Assay Development for High-Throughput Screening of Imidazole-Based Compounds

Introduction: The Enduring Potential of the Imidazole Scaffold The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous essential biological molecules like the amino acid histidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Potential of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous essential biological molecules like the amino acid histidine and signaling molecule histamine.[1] Its unique structural and electronic properties, including its ability to act as a proton donor and acceptor and to coordinate with metal ions, allow it to interact with a wide array of biological targets.[2] This versatility is reflected in the numerous FDA-approved drugs containing this motif, which span therapeutic areas including antifungal, anticancer, anti-inflammatory, and antibacterial agents.[1][3][4]

The quest for novel therapeutics frequently involves high-throughput screening (HTS), a process that enables the rapid evaluation of thousands to millions of compounds to identify those that modulate a specific biological target. Given the proven track record of imidazole-based molecules, compound libraries rich in this scaffold are of significant interest. However, the success of any HTS campaign is fundamentally dependent on the quality of the assay used.[5] A poorly designed or validated assay can lead to wasted resources, missed opportunities, and the pursuit of false positives.[6]

This application note provides a comprehensive, experience-driven guide to developing and validating robust biochemical and cell-based assays tailored for screening imidazole-based compound libraries. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system to generate high-quality, reproducible data.

Part 1: Foundational Principles of Assay Design & Validation

A successful screening assay is not merely a procedure; it is a carefully optimized and validated system designed to ask a specific biological question with high fidelity.[7][8] The initial design phase is critical and involves selecting the right target, assay format, and rigorous quality control parameters.

Target Selection and Biological Relevance

Imidazole-based compounds are known to interact with a diverse range of targets.[3][4] Common examples include:

  • Kinases: Many imidazole derivatives function as kinase inhibitors, targeting enzymes crucial in cancer signaling pathways.[9][10]

  • Cytochrome P450 Enzymes: The nitrogen atoms in the imidazole ring can coordinate with the heme iron in enzymes like lanosterol 14-alpha-demethylase, the target for azole antifungal drugs.[1]

  • Proteases and Other Enzymes: Imidazoles can participate in catalytic mechanisms or bind to active sites of various enzymes, making them attractive for developing inhibitors.[11][12]

  • Microtubule Dynamics: Some derivatives have been shown to disrupt microtubule polymerization, a key mechanism for anticancer agents.[1]

The choice of target dictates the entire downstream workflow. It is imperative to select a target that is not only biologically relevant to the disease of interest but also amenable to HTS.

Choosing the Right Assay Format: Biochemical vs. Cell-Based

The first major decision in assay development is whether to use a biochemical or a cell-based format. Each approach provides different, yet complementary, information.[13]

  • Biochemical Assays measure the direct interaction of a compound with an isolated biological target, such as a purified enzyme or receptor.[14] They are essential for understanding direct target engagement and mechanism of action.[13]

  • Cell-Based Assays measure a compound's effect within a living cell, providing data on its activity in a more physiologically relevant context.[8] These assays can account for factors like cell permeability and metabolism, which are missed in biochemical screens.[15]

Table 1: Comparison of Common Assay Formats

Assay TypePrinciple & ReadoutTarget Class SuitabilityProsCons
Biochemical
Fluorescence Polarization (FP)Measures changes in the rotation of a fluorescently labeled molecule upon binding.Protein-protein, protein-nucleic acid, receptor-ligand interactionsHomogeneous (no-wash), sensitiveRequires fluorescent probe; potential for compound interference
ADP-Glo™ (Luminescence)Quantifies ADP produced by enzymatic reactions (e.g., kinases, ATPases) via a coupled luciferase reaction.Kinases, ATPases, other ATP-dependent enzymesHigh sensitivity, broad dynamic rangeIndirect measurement; can be expensive
AlphaLISA®/AlphaScreen®Proximity-based assay where singlet oxygen transfer between donor and acceptor beads generates a signal when a biological interaction occurs.Protein-protein interactions, immunoassays, enzyme activityHighly sensitive, no-wash, versatileSensitive to light and singlet oxygen quenchers in compounds
Cell-Based
MTT/Resazurin ViabilityMeasures metabolic activity as an indicator of cell viability and proliferation. Readout is colorimetric or fluorescent.Compounds affecting cell health (e.g., cytotoxic anticancer agents)Inexpensive, simple, widely usedIndirect measure of target; can be confounded by metabolic effects
Reporter Gene AssaysMeasures the activity of a specific signaling pathway by linking a promoter of interest to a reporter gene (e.g., luciferase, GFP).GPCRs, nuclear receptors, transcription factorsHigh sensitivity, pathway-specificIndirect; requires genetic modification of cells
NanoBRET™ Target EngagementMeasures compound binding to a target protein in live cells using Bioluminescence Resonance Energy Transfer.Intracellular kinases, GPCRs, epigenetic targetsMeasures direct target engagement in a cellular contextRequires engineered cells; tracer competition can be complex[10]
The Cornerstone of HTS: Assay Validation and the Z'-Factor

An assay's suitability for HTS is not subjective; it is quantified. The most critical metric is the Z'-factor (Z-prime) , a statistical parameter that assesses the quality and robustness of an assay.[16][17][18] The Z'-factor evaluates the separation between the signals of the positive and negative controls relative to their variability.[16][19]

Formula for Z'-Factor: Z' = 1 - (3 * (σₚ + σₙ)) / |μₚ - μₙ| Where:

  • μₚ = mean of the positive control

  • μₙ = mean of the negative control

  • σₚ = standard deviation of the positive control

  • σₙ = standard deviation of the negative control

A well-designed assay development workflow systematically optimizes conditions to achieve a high Z'-factor before committing to a large-scale screen.[6]

Assay_Development_Workflow cluster_0 Phase 1: Feasibility & Optimization cluster_1 Phase 2: Validation Target Target & Assay Format Selection Reagent Reagent Titration (Enzyme, Substrate, etc.) Target->Reagent Define Components Condition Condition Optimization (Buffer, Time, Temp) Reagent->Condition Optimize Kinetics DMSO DMSO Tolerance Test Condition->DMSO Ensure Solubility Pilot Pilot Plate Test (384-well) DMSO->Pilot Finalize Protocol ZFactor Calculate Z'-Factor & Signal Window Pilot->ZFactor Generate Data Iterate Iterate if Z' < 0.5 ZFactor->Iterate Assess Quality Proceed Proceed to HTS (Z' >= 0.5) ZFactor->Proceed Meet Criteria Iterate->Reagent Re-Optimize Hit_to_Lead_Workflow cluster_primary Primary Screen cluster_validation Hit Validation cluster_characterization Lead Characterization HTS HTS Campaign (e.g., 10 µM single point) Reconfirm Hit Reconfirmation (Fresh Compound) HTS->Reconfirm Identify Hits DoseResponse Dose-Response Curve (Determine IC50/EC50) Reconfirm->DoseResponse Confirm Activity Orthogonal Orthogonal Assay (e.g., Binding vs. Activity) DoseResponse->Orthogonal Determine Potency Selectivity Selectivity Profiling (Counter-screens) Orthogonal->Selectivity Confirm Target Engagement Cellular Cellular Target Engagement (e.g., NanoBRET, CETSA) Selectivity->Cellular Assess Specificity ADME Initial ADME/Tox (Solubility, Permeability) Cellular->ADME Verify in-cell Activity Lead Lead Series Identified ADME->Lead Evaluate Drug-like Properties

Caption: A typical workflow for hit validation and lead characterization.

Key Steps in Hit Validation:

  • Hit Confirmation: The first step is to re-test the initial hits, preferably using a freshly sourced or re-synthesized sample, to rule out sample tracking errors or degradation. [20]2. Dose-Response Curves: Confirmed hits are tested across a range of concentrations (typically 8-10 points) to determine their potency (IC₅₀ or EC₅₀). This helps prioritize the most potent compounds.

  • Orthogonal Assays: It is crucial to confirm hits in a secondary assay that uses a different technology or measures a different biological endpoint. [20][21]For example, if a primary hit was identified in an enzyme activity assay, an orthogonal assay could be a biophysical method like Surface Plasmon Resonance (SPR) that directly measures compound binding to the target protein. [11]This helps eliminate compounds that interfere with the primary assay technology (PAINS). [22]4. Selectivity and Counter-Screens: To assess selectivity, hits should be tested against related targets (e.g., other kinases in the same family). [20]A compound that is highly potent against the target of interest but inactive against related targets is more likely to have a clean safety profile.

  • Cellular Target Engagement: For hits from biochemical screens, it is vital to confirm that the compound can enter cells and engage its target in a physiological environment. [10]Techniques like cellular thermal shift assays (CETSA) or NanoBRET can provide this crucial validation.

Conclusion

The development of a high-quality assay is the foundation of a successful screening campaign for identifying novel imidazole-based drug candidates. This process must be systematic, data-driven, and focused on ensuring robustness and physiological relevance. By carefully selecting targets and assay formats, meticulously optimizing experimental conditions, and rigorously validating every hit through a multi-step cascade, researchers can significantly increase the probability of discovering lead compounds with genuine therapeutic potential. The principles and protocols outlined in this guide provide a framework for generating reliable, reproducible data, ultimately accelerating the journey from a promising scaffold to a life-changing medicine.

References

  • Z-factor - Grokipedia. (n.d.). Vertex AI Search.
  • Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening? Patsnap Synapse.
  • Gorgani, L., et al. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC.
  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.
  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). BMG LABTECH.
  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs.
  • Ahmad, A., et al. (2016, June 15). High throughput screening of small molecule library: procedure, challenges and future. Journal of Basic and Applied Sciences.
  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Vipergen.
  • ijsed.com. (2026, January 15). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. ijsed.com.
  • Al-Ostoot, F. H., et al. (2021, July 29). Imidazole as a Promising Medicinal Scaffold. Dove Medical Press.
  • Kondoh, Y., & Osada, H. (2013). High-throughput screening identifies small molecule inhibitors of molecular chaperones. Current Pharmaceutical Design.
  • Singh, A., & Kumar, P. (2025, March 22). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ResearchGate.
  • Li, W., et al. (2021, November 1). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Molecules.
  • On HTS. (2023, December 12). Z-factor. On HTS.
  • Wikipedia. (n.d.). Z-factor. Wikipedia.
  • Creative Biolabs. (n.d.). Secondary Screening. Creative Biolabs.
  • Harrison, R. K., et al. (2013, October 9). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One.
  • Zhang, W., et al. (2024, August 16). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Publications.
  • Gordon, A., et al. (n.d.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology.
  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
  • AXXAM. (n.d.). From gene to validated and qualified hits. AXXAM.
  • Sittampalam, G. S., et al. (n.d.). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. PMC.
  • Merck Millipore. (n.d.). Hit Discovery & Confirmation for Early Drug Discovery. Merck Millipore.
  • Hevener, K. E., et al. (2018). Hit-to-Lead: Hit Validation and Assessment. Methods in Enzymology.
  • MedchemExpress. (n.d.). Compound Screening Guide!. MedchemExpress.com.
  • PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery. PeploBio.
  • Benchchem. (n.d.). The Discovery and Therapeutic Potential of Bromophenyl Imidazole Compounds: A Technical Guide. Benchchem.
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Retrieved March 20, 2026, from [Link]

Sources

Method

Application Notes and Protocols for the Characterization of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid as an Enzyme Inhibitor

Introduction: The Therapeutic Potential of Imidazole-Based Enzyme Inhibitors The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its prevalenc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Imidazole-Based Enzyme Inhibitors

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its prevalence is due to its unique electronic properties and ability to engage in various biological interactions, including serving as a potent inhibitor of key enzymatic targets. Imidazole derivatives have been successfully developed as inhibitors for a wide range of enzymes, such as cytochrome P450s, kinases, and histone deacetylases, making them crucial in the treatment of various diseases, including cancer.[1][2]

This application note focuses on 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid , a novel compound featuring the characteristic imidazole ring functionalized with an amino(phenyl)methyl and a carboxylic acid group. This unique combination of functional groups suggests a high potential for interaction with enzyme active sites, positioning it as a promising candidate for drug discovery programs.[3]

Given the well-documented role of imidazole compounds as inhibitors of cytochrome P450 (CYP) enzymes, this guide will use a representative CYP isoform, CYP3A4 , to outline a comprehensive workflow for characterizing the inhibitory potential of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid.[4][5] The protocols provided herein are designed to be robust and adaptable, enabling researchers to determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), as well as to elucidate the mechanism of inhibition.

Part 1: Foundational Concepts in Enzyme Inhibition

Understanding the kinetics of enzyme inhibition is fundamental to characterizing a novel inhibitor. The interaction between an enzyme and an inhibitor can be broadly classified as reversible or irreversible. Reversible inhibitors, which will be the focus of these protocols, bind to the enzyme through non-covalent interactions and can be further categorized based on their mechanism of action relative to the enzyme's substrate.[6]

  • Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. This form of inhibition can be overcome by increasing the substrate concentration.[6][7]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. In this case, the inhibitor has equal affinity for the free enzyme and the enzyme-substrate complex.[6]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing product release.[6]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities.[6]

The initial step in characterizing a new inhibitor is typically the determination of its IC50 value , which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[8] While the IC50 is a useful measure of potency, it is dependent on the substrate concentration used in the assay.[9] A more definitive measure of an inhibitor's potency is the inhibition constant (Ki) , which represents the dissociation constant of the enzyme-inhibitor complex.[9] The Ki is independent of substrate concentration and provides a more universal value for comparing the potency of different inhibitors.[9]

The relationship between IC50 and Ki for a competitive inhibitor can be described by the Cheng-Prusoff equation :[9][10]

Ki = IC50 / (1 + [S]/Km)

where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.

Part 2: Experimental Workflow for Inhibitor Characterization

The comprehensive characterization of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid as a CYP3A4 inhibitor follows a multi-step process, from initial screening to detailed mechanistic studies.

G A Compound Preparation (Stock Solution) B Primary Screening: IC50 Determination A->B Dilution Series C Data Analysis: IC50 Curve Fitting B->C Raw Data D Mechanism of Action (MoA) Studies: Enzyme Kinetics C->D Potency (IC50) E Data Analysis: Lineweaver-Burk Plot & Ki Determination D->E Kinetic Data F Comprehensive Inhibitor Profile E->F Inhibition Type & Ki

Caption: Overall workflow for characterizing an enzyme inhibitor.

Protocol 1: Preparation of Compound Stock and Working Solutions

Accurate and reproducible results begin with the correct preparation of the test compound. Due to the amphoteric nature of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid, careful consideration of the solvent is necessary to ensure complete dissolution.[11][12] Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules for high-throughput screening.[13][14]

Materials:

  • 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Accurately weigh a small amount of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Add the DMSO to the vial containing the compound.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

    • Visually inspect the solution to ensure there are no particulates.[8]

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations for the inhibition assay. It is crucial to ensure that the final concentration of DMSO in the assay well is low (typically ≤ 1%) to avoid solvent effects on enzyme activity.[13]

Protocol 2: IC50 Determination using a Fluorometric CYP3A4 Assay

This protocol describes a high-throughput method for determining the IC50 value of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid against human CYP3A4 using a fluorogenic substrate and human liver microsomes. The assay measures the conversion of a non-fluorescent substrate to a fluorescent product.[4][15]

Materials:

  • Human Liver Microsomes (HLM), pooled from multiple donors

  • CYP3A4 fluorogenic substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Ketoconazole (a known potent CYP3A4 inhibitor, for positive control)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Inhibitor Dilution Plate:

    • In a 96-well plate, perform a serial dilution of the 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid working solutions to cover a wide concentration range (e.g., from 0.1 nM to 100 µM).

    • Include a positive control (ketoconazole) and a no-inhibitor (vehicle) control (containing the same final concentration of DMSO).

  • Assay Reaction:

    • In a separate 96-well black microplate, add the following to each well:

      • Potassium phosphate buffer

      • Human Liver Microsomes (final concentration typically 0.1-0.25 mg/mL)

      • The serially diluted inhibitor or controls.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the CYP3A4 substrate and the NADPH regenerating system to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Fluorescence Measurement:

    • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or a known inhibitor).

    • Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., for the product of BFC, Ex/Em ≈ 405/535 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme or no NADPH).

    • Normalize the data by setting the no-inhibitor control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value.[16][17]

ParameterDescription
IC50 The concentration of an inhibitor that reduces the enzyme activity by 50%.
Enzyme Source Pooled Human Liver Microsomes (HLM)
Substrate Fluorogenic CYP3A4 Substrate (e.g., BFC)
Detection Method Fluorescence

Table 1: Key parameters for IC50 determination.

Protocol 3: Determination of Inhibition Mechanism (Ki)

Once the IC50 is established, further experiments are required to determine the mechanism of inhibition and the Ki value. This involves measuring the enzyme kinetics at various substrate and inhibitor concentrations.

G A Vary Substrate Concentration (Fixed Inhibitor Concentrations) B Measure Initial Reaction Velocities A->B Enzyme Assay C Generate Michaelis-Menten Plots B->C Velocity Data D Transform Data: Lineweaver-Burk Plot C->D Data Transformation E Analyze Plot Intercepts & Slopes D->E Visual Analysis F Determine Inhibition Type & Calculate Ki E->F Kinetic Parameters

Caption: Workflow for Mechanism of Action studies.

Procedure:

  • Experimental Setup:

    • Design a matrix of experiments with varying concentrations of the CYP3A4 substrate and 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid.

    • Typically, use at least five substrate concentrations ranging from below to above the Km value.

    • Use at least three concentrations of the inhibitor, including a no-inhibitor control. The inhibitor concentrations should be chosen around the previously determined IC50 value (e.g., 0.5x, 1x, and 2x IC50).

  • Enzyme Kinetics Assay:

    • Perform the CYP3A4 activity assay as described in Protocol 2 for each combination of substrate and inhibitor concentration.

    • It is critical to measure the initial reaction rates (v₀) where product formation is linear with time.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial velocity (v₀) against the substrate concentration ([S]) to generate Michaelis-Menten curves.

    • To more easily visualize the inhibition mechanism, transform the data into a double reciprocal plot, known as a Lineweaver-Burk plot (1/v₀ vs. 1/[S]).[7][18][19]

    • Analyze the changes in the x-intercept (-1/Km), y-intercept (1/Vmax), and the slope (Km/Vmax) of the lines at different inhibitor concentrations to determine the type of inhibition.[19][20]

Inhibition TypeLineweaver-Burk Plot CharacteristicsEffect on VmaxEffect on Km
Competitive Lines intersect at the y-axisNo changeIncreases
Non-competitive Lines intersect on the x-axisDecreasesNo change
Uncompetitive Lines are parallelDecreasesDecreases

Table 2: Interpreting Lineweaver-Burk plots for different inhibition types.

  • Ki Calculation:

    • Once the mechanism is identified, the Ki can be calculated from the kinetic data. For competitive inhibition, the Ki can be determined from the Cheng-Prusoff equation (as mentioned earlier) or from replots of the slopes from the Lineweaver-Burk plot versus inhibitor concentration. For other inhibition types, different equations and replots are used.[21] Software packages like GraphPad Prism are commonly used to perform global non-linear regression analysis of the entire dataset to directly fit the data to the appropriate inhibition model and calculate the Ki.[1][2][22]

Conclusion and Future Directions

This application note provides a comprehensive framework for the initial characterization of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid as an enzyme inhibitor, using CYP3A4 as a representative target. By following these protocols, researchers can obtain crucial data on the compound's potency (IC50) and its mechanism of action (Ki), which are essential for its progression in the drug discovery pipeline.

Further studies could involve expanding the inhibitor profiling to a panel of other CYP isoforms to assess selectivity, as well as investigating other potential enzyme targets based on the structural features of the compound. The methodologies outlined here provide a solid foundation for these future investigations, paving the way for a thorough understanding of the therapeutic potential of this promising imidazole derivative.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023, November 28). Biochem Mastery.
  • Best practices for pharmacological characterization of PPI inhibitors. (n.d.). Revvity.
  • Technical Support Center: Investigating Inconsistent IC50 Values. (n.d.). Benchchem.
  • Lineweaver–Burk plot. (2024, March 5). In Wikipedia.
  • Lineweaver–Burk Plot. (2022, May 30). Microbe Notes.
  • Enzyme Inhibitor Terms and Calcul
  • IC50 Determin
  • Lineweaver-Burk Plot. (2024, February 28). ChemTalk.
  • Cer, R. Z., Mudunuri, U., Stephens, R., & Lebeda, F. J. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic acids research, 37(Web Server issue), W441–W445.
  • Computing Ki for a Competitive Enzyme Inhibitor. (n.d.). GraphPad.
  • Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism. (2022). Methods in Molecular Biology, 2460, 89-111.
  • Li, A. P. (2011). High-throughput fluorescence assay of cytochrome P450 3A4. Methods in molecular biology (Clifton, N.J.), 772, 213–218.
  • Nomeir, A. A., et al. (2001). Inhibition of CYP3A4 in a rapid microtiter plate assay using recombinant enzyme and in human liver microsomes using conventional substrates. Drug Metabolism and Disposition, 29(5), 748-753.
  • Inhibition - Enzymes - MC
  • How to determine an IC50. (n.d.). GraphPad.
  • Key concepts: Enzyme inhibition. (n.d.). GraphPad Prism 11 Curve Fitting Guide.
  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (2017). International Journal of Pharmaceutics, 531(1), 338-348.
  • ab211076 CYP3A4 Activity Assay Kit (Fluorometric). (2023, June 5). Abcam.
  • CYP3A4 P450-Glo™ Assays with Luciferin-IPA. (2009).
  • Equation: [Inhibitor] vs. response. (n.d.). GraphPad Prism 11 Curve Fitting Guide.
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
  • Highly Miniaturized Formats for In Vitro Drug Metabolism Assays Using Vivid® Fluorescent Substrates and Recombinant Human Cytochrome P450 Enzymes. (2003). Journal of Biomolecular Screening, 8(2), 166-175.
  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2009). Journal of Biomolecular Screening, 14(5), 557-567.
  • How do we choose a proper concentration for the stock solution? (2020, January 24).
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2014). The AAPS Journal, 16(5), 997-1007.
  • 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid. (n.d.). EvitaChem.
  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).
  • Solubility Guidelines for Peptides. (n.d.). Sigma-Aldrich.
  • In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. (2006). Current Medicinal Chemistry, 13(3), 361-370.
  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. (2013).
  • 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid. (2023, October 30). J&K Scientific.
  • Imidazole. (2024, March 12). In Wikipedia.
  • 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid. (n.d.). Oakwood Chemical.
  • 2-Amino-1H-imidazole-5-carboxylic acid. (n.d.). PubChem.

Sources

Application

Application Note: Preclinical In Vivo Evaluation of 2-[Amino(phenyl)methyl]-1H-imidazole-5-carboxylic Acid

Introduction & Pharmacological Rationale 2-[Amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid (CAS: 1344704-22-8) is a highly functionalized, zwitterionic heterocyclic building block (MW: 217.23 g/mol )[1]. In drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

2-[Amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid (CAS: 1344704-22-8) is a highly functionalized, zwitterionic heterocyclic building block (MW: 217.23 g/mol )[1]. In drug development, imidazole-5-carboxylic acid derivatives are recognized as privileged scaffolds, most notably serving as the pharmacophoric core for nonpeptide Angiotensin II (AT1) receptor antagonists (e.g., losartan analogs)[2][3] and P2Y1 receptor antagonists[4].

Transitioning this compound from in vitro screening to in vivo models presents unique physicochemical challenges. The molecule possesses both a basic benzylic amine and an acidic carboxylic acid, resulting in a zwitterionic state at physiological pH. This structural feature often leads to a "U-shaped" solubility profile—exhibiting minimal aqueous solubility at its isoelectric point due to strong intermolecular salt bridges[5][6]. This application note provides a self-validating, step-by-step protocol for formulating, quantifying, and evaluating the hemodynamic efficacy of this compound in vivo.

Formulation Strategy for Zwitterionic Scaffolds

Causality & Expertise: Standard aqueous buffers often fail to dissolve zwitterions at high concentrations required for in vivo dosing. To achieve a homogenous solution and prevent micro-precipitation in the bloodstream, the formulation must disrupt ionic interactions. We utilize a co-solvent system leveraging PEG400 for steric stabilization and pH adjustment to shift the molecule away from its isoelectric point[5][6].

Protocol 1: Vehicle Preparation and Solubilization
  • Vehicle Composition: Prepare a vehicle consisting of 5% DMSO, 40% PEG400, and 55% Saline (0.9% NaCl).

  • Primary Solubilization: Weigh the required mass of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid into a sterile glass vial. Add the DMSO fraction and vortex for 60 seconds until a clear, concentrated stock is formed.

  • Steric Stabilization: Slowly add the PEG400 fraction while sonicating the vial in a water bath at 37°C for 5 minutes.

  • Aqueous Dilution: Add the saline fraction dropwise under continuous vortexing.

  • pH Adjustment (Critical Step): Measure the pH. If the solution appears cloudy, adjust the pH to ~7.4 using 0.1 M NaOH or 0.1 M HCl in 10 µL increments until optical clarity is achieved. Filter through a 0.22 µm PTFE syringe filter prior to dosing.

In Vivo Pharmacokinetic (PK) Profiling

Causality & Expertise: Traditional PK studies rely on a "one mouse, one time point" paradigm, which introduces inter-subject variability and requires large animal cohorts. By leveraging the high sensitivity of modern LC-MS/MS systems, we employ a serial microsampling technique, allowing a full PK profile to be generated from a single animal using only 10–20 µL of blood per time point[7].

Protocol 2: Dosing and Serial Microsampling
  • Subjects: Use male C57BL/6 mice (8-10 weeks old, 20-25 g). Fast the per os (PO) cohort for 12 hours prior to dosing; provide water ad libitum.

  • Administration:

    • Intravenous (IV) Cohort: Administer 2 mg/kg via lateral tail vein injection (dose volume: 5 mL/kg).

    • Oral (PO) Cohort: Administer 10 mg/kg via oral gavage (dose volume: 10 mL/kg).

  • Microsampling: At 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose, perform a minor puncture of the lateral tail vein using a 23G needle. Collect exactly 20 µL of blood using a heparin-coated capillary tube[7].

  • Plasma Isolation: Centrifuge the capillary tubes at 2,000 × g for 5 minutes at 4°C. Expel the plasma fraction (~10 µL) into pre-chilled microcentrifuge tubes and immediately freeze at -80°C.

Protocol 3: LC-MS/MS Bioanalysis

Causality & Expertise: Protein precipitation with a high ratio of organic solvent (Acetonitrile/Methanol) effectively crashes out plasma proteins while keeping the highly polar zwitterion in the supernatant[8][9]. The use of 0.1% formic acid in the mobile phase ensures the benzylic amine remains protonated, drastically enhancing the signal-to-noise ratio in positive electrospray ionization (ESI+) mode[10].

  • Extraction: To 10 µL of thawed plasma, add 50 µL of extraction solvent (Acetonitrile:Methanol, 9:1 v/v) spiked with 50 ng/mL of an internal standard (e.g., a structural analog)[9].

  • Precipitation: Vortex vigorously for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Chromatography: Transfer 40 µL of the supernatant to an autosampler vial. Inject 2 µL onto a UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) maintained at 40°C[9].

    • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Detection: Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode utilizing the parameters outlined in Table 1.

Quantitative Data Summaries

Table 1: Representative LC-MS/MS Parameters for Imidazole-5-Carboxylic Acid Derivatives

Parameter Setting Analytical Rationale
Ionization Mode Positive ESI (ESI+) Drives protonation of the benzylic amine group
Precursor Ion (m/z) 218.2[M+H]+ Corresponds to the exact molecular weight (217.23 g/mol ) + proton
Product Ion (m/z) 172.2 / 106.1 Reflects loss of COOH / Cleavage of the benzylamine moiety
Collision Energy (CE) 15 - 25 eV Optimized to fragment the side chains while maintaining imidazole ring stability

| Dwell Time | 50 ms | Ensures >15 data points across the narrow UPLC chromatographic peak |

Table 2: Anticipated Pharmacokinetic Profile (Mice, 10 mg/kg PO)

PK Parameter Expected Range Biological Significance
Cmax (ng/mL) 500 - 1500 Peak systemic exposure; dictates maximum target receptor occupancy
Tmax (h) 0.5 - 2.0 Rate of gastrointestinal absorption; influenced by zwitterion solubility
AUC_0-inf (h*ng/mL) 2000 - 5000 Total systemic exposure; primary metric for dose-proportionality
T1/2 (h) 2.0 - 6.0 Terminal elimination half-life; guides dosing frequency in efficacy models

| Bioavailability (F%)| 15% - 40% | Fraction of oral dose reaching systemic circulation |

PK_Workflow Step1 1. Formulation (DMSO/PEG400/Saline) Step2 2. In Vivo Dosing (IV & PO in Mice) Step1->Step2 Step3 3. Microsampling (10-20 µL Plasma) Step2->Step3 Step4 4. Bioanalysis (LC-MS/MS, ESI+) Step3->Step4 Step5 5. PK Modeling (Clearance, Half-life) Step4->Step5

Figure 1: Step-by-step in vivo pharmacokinetic evaluation workflow for zwitterionic compounds.

Target Engagement: Hemodynamic Efficacy Model

Causality & Expertise: Because imidazole-5-carboxylic acids are structurally homologous to established Angiotensin II receptor blockers (ARBs)[2][3], the gold-standard in vivo efficacy assay is the continuous monitoring of hemodynamics to quantify the inhibition of AngII-induced pressor responses.

Protocol 4: Telemetry-Based Blood Pressure Monitoring
  • Surgical Implantation: Under isoflurane anesthesia, implant radiotelemetry transmitters (e.g., Data Sciences International) into the femoral artery of the mice to allow for continuous, stress-free Mean Arterial Pressure (MAP) recording. Allow a 7-day post-operative recovery period.

  • Baseline Acquisition: Record baseline MAP for 24 hours prior to compound administration.

  • Dosing: Administer 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid at a dose projected to achieve a Cmax > IC50 (typically 10-30 mg/kg PO, based on the data derived from Protocol 2).

  • AngII Challenge: At the established Tmax (e.g., 1 hour post-dose), administer an IV bolus of Angiotensin II (50 ng/kg) via a pre-cannulated jugular vein.

  • Efficacy Quantification: Calculate the area under the curve (AUC) of the MAP spike over a 15-minute post-challenge window. A successful target engagement is defined as a >50% reduction in the AngII-induced MAP spike compared to vehicle-treated controls.

Mechanism AngII Angiotensin II (Endogenous Agonist) AT1R AT1 Receptor (GPCR) AngII->AT1R Binds Gq Gq Protein Activation AT1R->Gq Ca2 Intracellular Ca2+ Release Gq->Ca2 Response Vasoconstriction & Pressor Response Ca2->Response Drug 2-[amino(phenyl)methyl]- 1H-imidazole-5-carboxylic acid Drug->AT1R Competitive Antagonism

Figure 2: Proposed AT1 receptor antagonism pathway by imidazole-5-carboxylic acid derivatives.

References

  • Advances in Microsampling for In Vivo Pharmacokinetic Studies | LCGC International. Available at:[Link]

  • Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure−Activity Relationships of Imidazole-5-carboxylic Acids Bearing Alkyl, Alkenyl, and Hydroxyalkyl Substituents at the 4-Position and Their Related Compounds | Journal of Medicinal Chemistry. Available at:[Link]

  • Zwitterionic Micelles Efficiently Deliver Oral Insulin Without Opening Tight Junctions | PMC / National Institutes of Health. Available at:[Link]

  • Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry | PMC / National Institutes of Health. Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment | Journal of Medicinal Chemistry. Available at:[Link]

Sources

Method

"use of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid as a chemical probe"

An Application Guide for the Characterization and Use of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic Acid as a Chemical Probe Introduction: The Promise of Imidazole Scaffolds in Chemical Biology The imidazole ring...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Characterization and Use of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic Acid as a Chemical Probe

Introduction: The Promise of Imidazole Scaffolds in Chemical Biology

The imidazole ring is a privileged scaffold in medicinal chemistry and chemical biology, forming the core of numerous natural products and pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing molecules that interact with specific biological targets.[1] This guide focuses on 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid , a specific imidazole derivative with potential as a chemical probe.[2]

A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular or organismal context.[3] To be effective and generate reliable data, a probe must be thoroughly characterized for its potency, selectivity, and mechanism of action.[3][4] This document serves as a comprehensive set of application notes and protocols for researchers, scientists, and drug development professionals to guide the validation and application of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid (hereafter designated APIC ) as a novel chemical probe. The protocols outlined herein are designed to establish its utility, ensure data integrity, and promote its responsible use in biological research.

Part 1: Physicochemical Properties and Handling of APIC

Before any biological experiments, it is crucial to understand the fundamental properties of the compound and establish proper handling and storage procedures.

Table 1: Physicochemical Properties of APIC

PropertyValueSource
IUPAC Name 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid[2]
Molecular Formula C11H11N3O2N/A
Molecular Weight 217.23 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Core Structure Imidazole[2]
Key Functional Groups Imidazole ring, Amino group, Phenylmethyl group, Carboxylic acid group[2]
Protocol 1.1: Solubility and Stock Solution Preparation

Rationale: Accurate and reproducible experimental results depend on the complete solubilization of the compound. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules for use in biological assays.

Materials:

  • 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid (APIC) powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Weigh out a precise amount of APIC powder (e.g., 5 mg) into a sterile vial.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If particulates remain, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution against a light source to ensure it is clear and free of precipitates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C, protected from light.

Part 2: The Chemical Probe Validation Workflow

Using an uncharacterized small molecule can lead to misleading results.[3] Therefore, a rigorous validation workflow is essential. This process confirms that the molecule interacts with its intended target potently and selectively, both in simple biochemical systems and in complex cellular environments.

G cluster_0 In Vitro Characterization cluster_1 Cellular Characterization cluster_2 Controls & Validation biochem_potency Protocol 3.1: Biochemical Potency (IC50) selectivity Protocol 3.2: Selectivity Profiling biochem_potency->selectivity Primary Target Identified target_engagement Protocol 4.1: Cellular Target Engagement (EC50) selectivity->target_engagement Probe is Potent & Selective permeability Cell Permeability Assessment (Optional) permeability->target_engagement phenotypic_assay Protocol 4.2: Phenotypic Assay target_engagement->phenotypic_assay On-Target Effect Confirmed neg_control Synthesize/Acquire Negative Control phenotypic_assay->neg_control Validate Phenotype ortho_control Identify Orthogonal Probe phenotypic_assay->ortho_control Confirm Mechanism

Figure 1. Workflow for validating a novel chemical probe.

Part 3: In Vitro Characterization Protocols

The first step in validation is to determine the probe's potency against its purified target protein and its selectivity against other related proteins. For the purpose of this guide, we will hypothesize that APIC is an inhibitor of "Target Kinase X" .

Protocol 3.1: Biochemical Potency (IC₅₀) Determination for Target Kinase X

Rationale: This protocol establishes the concentration of APIC required to inhibit the activity of its purified target protein by 50% (IC₅₀). A potent probe generally has an IC₅₀ in the nanomolar range.

Materials:

  • Purified, active Target Kinase X

  • Kinase-specific peptide substrate and ATP

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • APIC (serial dilutions from 100 µM to 1 pM in assay buffer)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of APIC in assay buffer. A 10-point, 3-fold dilution series starting from 100 µM is recommended. Include a DMSO-only control.

  • In a 384-well plate, add 2.5 µL of each APIC dilution or DMSO control.

  • Add 5 µL of Target Kinase X (at 2x final concentration) to each well. Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2.5 µL of a 4x solution of substrate and ATP.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and detect the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure luminescence. Incubate for 30 minutes.

  • Read luminescence on a plate reader.

  • Convert luminescence values to percent inhibition relative to DMSO controls. Plot percent inhibition versus log[APIC] and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Table 2: Hypothetical Biochemical Data for APIC

TargetIC₅₀ (nM)Assay Type
Target Kinase X 25 ADP-Glo™
Target Kinase Y (related)1,500ADP-Glo™
Target Kinase Z (unrelated)>10,000ADP-Glo™
Protocol 3.2: Assessing Selectivity

Rationale: A good chemical probe should be highly selective for its intended target.[4] Testing against a panel of related proteins is critical to identify potential off-targets that could confound experimental results. The data in Table 2 shows a hypothetical example where APIC is >60-fold selective for Target Kinase X over the related Target Kinase Y.

Part 4: Cellular Assay Protocols

After confirming biochemical potency and selectivity, the next step is to verify that the probe can enter cells and engage its target to elicit a biological response.

APIC APIC (Chemical Probe) KinaseX Target Kinase X APIC->KinaseX Inhibits Substrate Substrate KinaseX->Substrate Phosphorylates pSubstrate Phospho-Substrate Proliferation Cell Proliferation pSubstrate->Proliferation Promotes

Figure 2. Hypothetical pathway inhibited by APIC.

Protocol 4.1: Cellular Target Engagement via Western Blot

Rationale: This protocol determines if APIC can inhibit the activity of Target Kinase X inside living cells. This is achieved by measuring the phosphorylation of a known downstream substrate of the kinase. The resulting dose-response curve yields an EC₅₀ value (effective concentration for 50% inhibition).

Materials:

  • A cell line known to express active Target Kinase X (e.g., HeLa cells)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • APIC (serial dilutions in culture medium)

  • Phospho-specific antibody for the substrate of Target Kinase X

  • Total protein antibody for the substrate (as a loading control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels, transfer apparatus, and Western blotting reagents

  • Imaging system for chemiluminescence or fluorescence

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with serial dilutions of APIC (e.g., from 50 µM to 1 nM) for a defined period (e.g., 2 hours). Include a DMSO-only control.

  • Wash the cells with ice-cold PBS and lyse them directly in the plate with RIPA buffer.

  • Scrape the cell lysates, collect them, and clarify by centrifugation.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize samples to the same protein concentration and prepare them for SDS-PAGE.

  • Perform SDS-PAGE, transfer the proteins to a PVDF membrane, and block the membrane.

  • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

  • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Image the blot. Then, strip the membrane and re-probe with the total substrate antibody as a loading control.

  • Quantify the band intensities. Normalize the phospho-substrate signal to the total substrate signal for each treatment.

  • Plot the normalized signal versus log[APIC] to determine the EC₅₀.

Protocol 4.2: Phenotypic Assay - Inhibition of Cell Proliferation

Rationale: Once target engagement is confirmed, a phenotypic assay can link target inhibition to a cellular outcome.[5] Based on the hypothetical pathway (Figure 2), inhibiting Target Kinase X should reduce cell proliferation.

Materials:

  • HeLa cells (or other relevant cell line)

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • APIC and a negative control compound (a structurally similar but biochemically inactive analog)

  • CellTiter-Blue® Cell Viability Assay (Promega) or equivalent

  • Fluorescence plate reader

Procedure:

  • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a 10-point, 3-fold serial dilution of APIC and the negative control (e.g., from 50 µM down to ~2 nM). Include a DMSO-only control.

  • Incubate the plate for 72 hours in a cell culture incubator.

  • Add 20 µL of CellTiter-Blue® reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Read the fluorescence (560 nm Ex / 590 nm Em).

  • Calculate the percent inhibition of proliferation relative to DMSO controls and plot the dose-response curves to determine the GI₅₀ (concentration for 50% growth inhibition).

Part 5: Data Interpretation and Best Practices

  • Correlate Data: A well-behaved probe should show a good correlation between its biochemical potency (IC₅₀), cellular target engagement (EC₅₀), and phenotypic effect (GI₅₀). Typically, the EC₅₀ and GI₅₀ values are higher than the IC₅₀ due to factors like cell permeability and ATP competition.

  • Use Appropriate Concentrations: For cellular experiments, use the lowest concentration of the probe that gives a maximal effect on the target, as determined by the target engagement assay.[6] Using concentrations far exceeding the EC₅₀ (>100x) increases the risk of off-target effects.[4]

  • The Importance of Controls: The phenotypic effect (e.g., anti-proliferative activity) should be observed with APIC but not with the negative control.[3] This provides strong evidence that the observed phenotype is due to the inhibition of Target Kinase X and not some other non-specific effect.

Conclusion

2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid (APIC) represents a promising chemical scaffold for probe development. However, its utility in research is entirely dependent on rigorous and systematic validation. By following the protocols and principles outlined in this guide—from basic characterization to in-cell target engagement and phenotypic assays—researchers can confidently establish the potency, selectivity, and mechanism of action of APIC. This foundational work is essential for using the probe to generate reliable and meaningful data to explore the biology of its target.

References

  • EvitaChem. 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid.
  • Alto Predict. (2016, July 06). Best Practices for Chemical Probes.
  • Cayman Chemical. CHOOSING & USING CHEMICAL PROBES.
  • Chemical Probes Portal. How to use chemical probes.
  • Oxford Academic. (2002, July 15). Probing Chemical Processes in Living Cells: Applications for Assay and Screening of Chemicals that Disrupt Cellular Signaling Pathways.
  • Thermo Fisher Scientific. Cell Proliferation Protocols.
  • PubMed. (2015, October 20). Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors.
  • PubMed. (2011, July 15). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives.
  • ResearchGate. Synthetic procedure for 2‐(carboxycarbonyl)‐1H‐imidazole‐5‐carboxylic acid (compound 2a).
  • Journal of Young Pharmacists. (2024, June 03). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives.
  • ACS Publications. (2021, October 21). Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors.
  • Taylor & Francis. (2026, March 19). Recent Trends in the Synthesis of Benzimidazoles and Use of the Phillips Modification. A Review.
  • Sigma-Aldrich. 1-methyl-2-phenyl-1H-imidazole-5-carboxylic acid.
  • PubChem. 2-Amino-1H-imidazole-5-carboxylic acid.
  • SpectraBase. 1H-Imidazole-2-carboxylic acid, 2,5-dihydro-5-oxo-2,4-bis(phenylmethyl)-, methyl ester.
  • ChemicalBook. (2023, June 27). 2-METHYL-1-PHENYL-1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID.
  • ResearchGate. Synthesis of biologically active 1-[2-(2-methyl-5-nitroimidazol-1-yl) acetyl]-3-substituted phenyl-4-carbaldehyde-1H-pyrazoles.
  • Chem-Sub. 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid — Chemical Substance Information.
  • MDPI. (2022, December 02). Enantioselective Recognition of Lysine and Phenylalanine Using an Imidazole Salt-Type Fluorescent Probe Based on H 8 -BINOL.
  • PubChem. 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid.
  • PubMed. (2025, June 01). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist.
  • Wikipedia. Imidazole.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic Acid

Welcome to the technical support guide for the synthesis of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are working...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize the synthesis of this important imidazole derivative. As a molecule with significant potential in medicinal chemistry, its efficient synthesis is crucial.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Section 1: Overview of Synthetic Strategies

The synthesis of substituted imidazoles like 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid can be challenging, often plagued by low yields and the formation of side products if not properly controlled.[2][3] A common and foundational approach to forming the imidazole core is the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[1][2]

However, due to the specific substitution pattern of the target molecule, a multi-step, convergent synthesis is often more practical. This typically involves preparing a functionalized imidazole core and then introducing the desired substituents. A plausible workflow is outlined below.

SynthesisWorkflow A Step 1: Imidazole Core Synthesis (e.g., from Glyoxalic Acid derivative) B Step 2: Introduction of Phenylmethyl Group (Protected Amine) A->B Functionalization C Step 3: Functional Group Interconversion (e.g., Nitro Reduction to Amine) B->C Modification D Step 4: Deprotection & Purification C->D Final Steps E Final Product D->E Isolation

Caption: A generalized multi-step workflow for the synthesis of the target compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem Area: Low or No Product Yield

Q: My reaction yield is consistently below 30%. What are the most likely causes and how can I improve it?

A: Low yields are a known issue with classic imidazole syntheses.[2] The problem often stems from one or more of the following factors:

  • Reagent Quality and Stoichiometry: Ensure all reagents, especially the aldehyde and dicarbonyl components, are pure. Aldehydes can oxidize on storage. Verify the stoichiometry; for multicomponent reactions, an excess of the ammonia source (like ammonium acetate) is often required to drive the reaction to completion. Some studies suggest using up to 10 equivalents of ammonium acetate.[4]

  • Reaction Conditions:

    • Temperature: Traditional methods involving reflux in acetic acid can take many hours and still result in low yields.[4] Consider alternative heating methods. Microwave-assisted synthesis has been shown to dramatically increase yields and reduce reaction times by enabling rapid, uniform heating to temperatures above the solvent's boiling point in a sealed vessel.[2][4]

    • Solvent: The choice of solvent is critical. While acetic acid is common, ethanol can also be effective, especially when using specific catalysts.[5] In some cases, solvent-free conditions at high temperatures (e.g., 160°C) have provided excellent yields.[6]

  • Catalyst Choice: The reaction can be sensitive to the catalyst. While often run under acidic conditions (e.g., acetic acid), various catalysts have been employed to improve yields, including lactic acid, zinc chloride, and even heterogeneous catalysts like lemon peel powder in green chemistry approaches.[2][5] The catalyst's role is to facilitate the multiple condensation and cyclization steps.

Problem Area: Impurity Formation and Side Reactions

Q: My TLC and LC-MS analyses show multiple spots/peaks besides my desired product. What are these impurities and how can I prevent them?

A: The Debus-Radziszewski reaction and related multicomponent syntheses are prone to side reactions.[2] Common impurities include:

  • Self-Condensation Products: Aldehydes can undergo self-condensation, especially under basic or strongly acidic conditions.

  • Incompletely Cyclized Intermediates: The formation of the imidazole ring is a multi-step process. If the reaction does not go to completion, you may isolate imine or other intermediates.

  • Over-alkylation: The imidazole ring has two nitrogen atoms, both of which can potentially be alkylated in subsequent steps if not properly controlled.[7]

Mitigation Strategies:

  • Control Reagent Addition: Add the most reactive components (like the aldehyde) slowly to the reaction mixture to maintain a low concentration and minimize self-condensation.

  • Optimize pH: The reaction pH must be carefully controlled. Excessively strong acids or bases can promote unwanted side reactions.[1]

  • Purification: A robust purification strategy is essential.

    • Column Chromatography: This is the most common method for separating the desired product from structurally similar impurities.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can significantly improve purity.

    • Acid-Base Extraction: The carboxylic acid and amino groups on your target molecule provide handles for purification via acid-base extraction to remove neutral impurities.

Problem Area: Protecting Group Management

Q: I am using an N-benzyl group to protect the amine during synthesis. What is the most effective way to remove it without cleaving other sensitive groups?

A: The N-benzyl group is stable but its removal can be challenging, especially in complex molecules.[8] Standard catalytic hydrogenolysis is not always viable if other reducible groups (like alkenes or other aromatic rings) are present.[8] Here are alternative, chemically robust methods:

MethodReagents & ConditionsAdvantagesDisadvantages & Causality
Oxidative Cleavage KOtBu / DMSO, O₂ bubble, RTFast, efficient, and avoids harsh acids or hydrogenation.[8]Requires an oxygen source. The mechanism involves the formation of a benzylic anion which then reacts with oxygen; this can be problematic for molecules with other easily oxidizable sites.[8]
Radical Bromination N-Bromosuccinimide (NBS), CHCl₃, RTMild, room-temperature conditions.[9]May involve a free-radical mechanism that could be incompatible with other sensitive functional groups. Can lead to bromination at other benzylic positions if present.[9]
Strong Acid Cleavage HBr (aq), HCO₂H, or MeSO₃HEffective for robust substrates.Requires harsh acidic conditions that can cleave other acid-labile groups (e.g., Boc protectors) or cause undesired side reactions.[9][10]

Recommendation: The KOtBu/DMSO/O₂ method is a powerful and often overlooked alternative to hydrogenation for N-debenzylation of heterocycles and is well-tolerated by many functional groups.[8] Always perform a small-scale test reaction to ensure compatibility with your specific substrate.

TroubleshootingFlow Start Low Product Yield Q_Reagents Check Reagent Purity & Stoichiometry? Start->Q_Reagents Q_Conditions Optimize Reaction Conditions? Q_Reagents->Q_Conditions No Sol_Reagents Use fresh aldehyde. Increase ammonium acetate. Q_Reagents->Sol_Reagents Yes Q_Catalyst Change Catalyst or Solvent? Q_Conditions->Q_Catalyst No Sol_Conditions Try microwave heating. Increase temperature. Q_Conditions->Sol_Conditions Yes Sol_Catalyst Screen alternative catalysts (e.g., Lactic Acid). Q_Catalyst->Sol_Catalyst Yes End Yield Improved Q_Catalyst->End No Sol_Reagents->Q_Conditions Sol_Conditions->Q_Catalyst Sol_Catalyst->End

Caption: A troubleshooting workflow for addressing low reaction yields.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the progress of the reaction?

A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, perhaps with a small amount of methanol or acetic acid to improve spot shape) to track the consumption of starting materials and the formation of the product. Staining with potassium permanganate or visualization under UV light is typically effective for imidazole compounds. For more quantitative analysis, taking aliquots for LC-MS analysis is recommended.

Q: My final product is difficult to purify by column chromatography. Are there other options?

A: Yes. Given that your molecule has both a carboxylic acid (acidic) and an amino group (basic), it is amphoteric. You can exploit this for purification.

  • Dissolve the crude product in a dilute aqueous base (like NaHCO₃) to deprotonate the carboxylic acid, making it water-soluble.

  • Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove neutral impurities.

  • Carefully acidify the aqueous layer with a dilute acid (like HCl) to the isoelectric point of your molecule, at which point it should be least soluble and precipitate out.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum.

Q: What are the standard analytical techniques for characterizing the final product?

A: To confirm the structure and purity of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid, a combination of techniques is required:

  • ¹H and ¹³C NMR: To confirm the chemical structure, connectivity, and the number of protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups like N-H (amine), O-H (carboxylic acid), and C=O (carbonyl).

Section 4: Example Experimental Protocol

Disclaimer: This is a representative protocol and may require optimization for your specific laboratory conditions and reagent batches.

Synthesis of Ethyl 2-(1-amino-1-phenylmethyl)-1H-imidazole-5-carboxylate

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-amino-3-oxobutanoate hydrochloride (1.8 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ammonium acetate (5.78 g, 75 mmol).

  • Solvent Addition: Add 30 mL of glacial acetic acid to the flask.

  • Reaction: Heat the mixture to reflux (approx. 120°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Mobile phase: 7:3 Ethyl Acetate/Hexanes).

  • Workup: After cooling to room temperature, pour the reaction mixture into 150 mL of ice-cold water. A precipitate should form.

  • Neutralization: Slowly neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure esterified product. Subsequent hydrolysis of the ester would be required to obtain the final carboxylic acid.

References
  • EvitaChem. (n.d.). 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid.
  • International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • ResearchGate. (2016). Problem with to synthesis of imidazole?
  • ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles.
  • Thieme. (n.d.). Room-Temperature Debenzylation of N-Benzylcarboxamides by N-Bromosuccinimide.
  • ACS Publications. (2010). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones under Superheating Conditions by Using a Continuous Flow Microreactor System under Pressure. Organic Process Research & Development.
  • PubMed. (2015). Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors.
  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
  • Zenodo. (n.d.). SYNTHESIS AND REACTIONS OF IMIDAZOLE.
  • ResearchGate. (n.d.). Synthetic procedure for 2‐(carboxycarbonyl)‐1H‐imidazole‐5‐carboxylic acid (compound 2a).
  • Google Patents. (n.d.). EP0234656A2 - 1H-imidazole-5-carboxylic acid derivatives.
  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives.
  • PMC. (n.d.). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
  • PMC. (n.d.). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme.
  • Lianbs. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst.

Sources

Optimization

"side reactions in the synthesis of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid"

Welcome to the Technical Support Center for the synthesis of complex imidazole derivatives. As a Senior Application Scientist, I have structured this guide to address the specific synthetic bottlenecks encountered when p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of complex imidazole derivatives. As a Senior Application Scientist, I have structured this guide to address the specific synthetic bottlenecks encountered when producing 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid .

This molecule presents a unique synthetic challenge: it contains a highly racemization-prone α-chiral center (phenylglycine moiety), a thermally sensitive imidazole-5-carboxylic acid core, and a zwitterionic nature that invites polymerization. This guide will deconstruct the causality behind these side reactions and provide field-proven, self-validating protocols to ensure high yield and enantiomeric purity.

System Overview & Reaction Workflow

The most efficient route to 2-substituted imidazole-5-carboxylic acids avoids the harsh conditions of the classical Debus-Radziszewski multicomponent reaction [3]. Instead, we utilize the condensation of a protected phenylglycine amidine with an α-halopyruvate derivative. The diagram below illustrates the critical path and the exact stages where dominant side reactions occur.

SynthesisWorkflow Start Protected Phenylglycine Amidine + Bromopyruvate Condense Base-Catalyzed Condensation Start->Condense Intermediate Imidazole-5-carboxylate Intermediate Condense->Intermediate Err1 Racemization (Base-induced enolization) Condense->Err1 Excess Base Deprotect Hydrolysis & Deprotection Intermediate->Deprotect Product 2-[amino(phenyl)methyl]-1H- imidazole-5-carboxylic acid Deprotect->Product Err2 Decarboxylation (Thermal/Acidic) Deprotect->Err2 T > 50°C Err3 Oligomerization (Intermolecular coupling) Deprotect->Err3 Poor Dilution

Workflow for target molecule synthesis and associated side reactions.

Quantitative Data: Troubleshooting Matrix

To rapidly diagnose your reaction, compare your analytical readouts against this quantitative matrix.

Side ReactionAnalytical IndicatorPrimary CausalityOptimized ConditionYield Impact
Racemization Chiral HPLC: >5% D-epimerStrong base (DBU/Piperidine) deprotonating the α-carbonUse NMM or KHCO₃, maintain T < 25°C-20% to -40% (Loss of ee)
Decarboxylation LC-MS: Prominent[M - 44] peakHigh heat (>50°C) / Strong acidic environmentLiOH hydrolysis at ambient T-30% to -60%
Oligomerization LC-MS:[2M - 18], [3M - 36]Concentration of the unprotected zwitterionIsolate directly as HCl salt-15% to -50%
Diimine Accumulation LC-MS: [M + NH₃] intermediatesIncomplete cyclization / Dehydration failureOptimize equivalents, extend time-10% to -25%

Deep-Dive Q&A: Mechanistic Troubleshooting

Q1: Why does the phenylglycine moiety racemize so easily during the imidazole ring formation? A: Mechanistic causality dictates this. The α-proton of phenylglycine is highly acidic. When subjected to basic conditions during condensation or Fmoc deprotection, base-catalyzed proton abstraction occurs. The resulting enolate is heavily stabilized by the +M mesomeric effect of the adjacent phenyl ring and the electron-withdrawing nature of the newly formed imidazole core[2]. Actionable Fix: Avoid strong bases like DBU or piperidine. Use mild inorganic bases (KHCO₃) or N-methylmorpholine (NMM), and strictly control the temperature (<25°C).

Q2: My final product yield is low, and mass spectrometry shows a massive peak at [M - 44]. What is the mechanism of this degradation? A: The [M - 44] peak is the analytical signature of decarboxylation, a notorious side reaction for imidazole-5-carboxylic acids [1]. In acidic environments or under thermal stress, the protonated N3 of the imidazole ring acts as an electron sink. This triggers a heterolytic cleavage of the C5-carboxylate bond, releasing CO₂. Actionable Fix: Perform ester hydrolysis under mild alkaline conditions (e.g., LiOH in THF/H₂O at ambient temperature) [4]. Never boil the isolated carboxylic acid in acidic media.

Q3: After final deprotection and solvent removal, I see insoluble, high-molecular-weight impurities. How do I prevent this? A: The fully deprotected 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid is an unprotected zwitterion. It possesses both a nucleophilic primary amine and a reactive carboxylic acid. If concentrated to dryness from a neutral solution, intermolecular condensation (oligomerization/polymerization) occurs spontaneously. Actionable Fix: Isolate the product as a hydrochloride salt. Lowering the pH to < 2 protonates the amine, eliminating its nucleophilicity and rendering the molecule stable for lyophilization.

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Synthesis of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid via Amidine Condensation

Step 1: Amidine Formation

  • Dissolve Fmoc-L-phenylglycine nitrile (10.0 mmol) in anhydrous methanol (50 mL).

  • Bubble anhydrous HCl gas for 2 hours at 0°C to form the intermediate imidate.

  • Remove the solvent in vacuo, redissolve the residue in methanol, and treat with 7M NH₃ in methanol (30 mL) at 0°C. Stir for 12 hours at room temperature.

  • Validation Check: LC-MS must confirm the complete disappearance of the nitrile and the presence of the amidine intermediate [M+H]⁺.

Step 2: Imidazole Cyclization (Avoiding Racemization)

  • Dissolve the crude amidine (10.0 mmol) and ethyl 3-bromo-2-oxopropanoate (11.0 mmol) in anhydrous THF (100 mL).

  • Add KHCO₃ (25.0 mmol) in small portions to control CO₂ evolution.

  • Stir at 20°C for 16 hours. Crucial: Do not exceed 25°C to prevent base-induced enolization of the α-chiral center [2].

  • Validation Check: TLC (Hexane/EtOAc 1:1) should show a new lower-Rf spot. LC-MS confirms the Fmoc-protected imidazole ester.

Step 3: Tandem Hydrolysis & Deprotection (Avoiding Decarboxylation)

  • To the reaction mixture, add 1M aqueous LiOH (40 mL).

  • Stir vigorously at 25°C for 4 hours. This step simultaneously hydrolyzes the ethyl ester and cleaves the Fmoc protecting group [4].

  • Validation Check: Chiral HPLC analysis of an aliquot must show <2% of the D-enantiomer. If >5%, the base concentration was too high or localized heating occurred.

Step 4: Isolation (Zwitterion Stabilization)

  • Adjust the pH of the aqueous layer to exactly 2.0 using 1M HCl to fully protonate the primary amine.

  • Extract the cleaved dibenzofulvene byproduct with diethyl ether (3 x 50 mL).

  • Lyophilize the aqueous layer directly without applying heat.

  • Validation Check: ¹H-NMR (D₂O) must show a sharp singlet for the benzylic α-proton (~5.8 ppm) and the imidazole backbone proton (~7.6 ppm). The absence of broad polymeric peaks confirms the prevention of oligomerization.

References

  • Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure−Activity Relationships of Imidazole-5-carboxylic Acids Bearing Alkyl, Alkenyl, and Hydroxyalkyl Substituents at the 4-Position and Their Related Compounds.
  • Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions.
  • Application Notes and Protocols for the Synthesis of Substituted Imidazoles. Benchchem.
  • Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment.

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Characterizing the Cross-Reactivity Profile of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid

For drug development professionals and researchers, understanding a compound's selectivity is paramount to predicting its therapeutic efficacy and potential for adverse effects. This guide provides a comprehensive framew...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers, understanding a compound's selectivity is paramount to predicting its therapeutic efficacy and potential for adverse effects. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid, a heterocyclic organic compound from the imidazole family.[1] While specific cross-reactivity data for this molecule is not extensively published, this document outlines the critical experimental strategies and rationale required to generate a robust selectivity profile. We will delve into the established methodologies for identifying off-target interactions and compare their utility, providing you with the foundational knowledge to de-risk this and other novel chemical entities.

The Significance of the Imidazole Scaffold and the Rationale for Profiling

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[2][3] This structure is a common pharmacophore found in numerous clinically approved drugs and biologically active molecules, including those with anticancer, antifungal, antihypertensive, and antiviral properties.[2][3][4][5][6] The biological activity of imidazole-based compounds is largely influenced by their structural and electronic characteristics, which allow for hydrogen bonding and coordination with metal ions—critical interactions for enzyme and receptor binding.[4] Given the diverse biological activities associated with the imidazole scaffold, it is imperative to conduct broad cross-reactivity profiling to ensure that a compound like 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid interacts selectively with its intended target.

Early-stage in vitro safety pharmacology profiling is a critical step in drug discovery to identify potential safety liabilities and mitigate off-target effects.[7][8][9] By screening a new chemical entity against a wide range of known biological targets, researchers can build a "selectivity fingerprint" that guides lead optimization and reduces the likelihood of late-stage clinical failures due to unforeseen adverse drug reactions.

A Multi-tiered Approach to Cross-Reactivity Profiling

A comprehensive assessment of off-target interactions requires a multi-pronged approach, typically starting with broad, high-throughput screens and progressing to more focused functional assays. Below, we compare the key experimental platforms for generating a cross-reactivity profile for 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid.

Initial Broad-Panel Screening: A Comparative Overview

The first tier of analysis involves screening the compound against large panels of receptors, kinases, and enzymes. This provides a wide-angle view of potential off-target binding.

Assay TypePrincipleAdvantagesDisadvantagesRecommended For
Receptor Binding Assays Measures the ability of a test compound to displace a radiolabeled or fluorescently tagged ligand from a specific receptor.[10][11][12]High-throughput, cost-effective, provides direct evidence of binding.Does not provide functional information (agonist vs. antagonist), potential for artifacts from fluorescent compounds.[11]Initial screen against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.[8][10]
Broad-Panel Kinase Assays Quantifies the ability of a compound to inhibit the activity of a large number of kinases, often using radiometric or fluorescence-based detection methods.[13][14][15]Crucial for identifying off-target kinase interactions, which are common sources of toxicity.[13][16]Can be expensive, and the physiological relevance of some in vitro kinase inhibition may be unclear without cellular data.Essential for any compound with a known or suspected kinase target, or for general safety assessment.[15][16]
In Vitro Safety Pharmacology Panels A curated collection of assays targeting proteins known to be involved in common adverse drug reactions (e.g., hERG channel, cyclooxygenases).[7][8][9][17]Directly assesses interactions with targets linked to clinical adverse effects.[8]The panel is limited to known liability targets and may miss novel off-target interactions.A standard part of preclinical safety assessment for all drug candidates.[9][17]

The logical workflow for an initial cross-reactivity assessment is visualized below.

G cluster_0 Tier 1: Broad-Panel Screening cluster_1 Tier 2: Follow-up & Functional Analysis Compound Compound Receptor_Binding Broad Receptor Binding Panel Compound->Receptor_Binding Assess GPCR, Ion Channel, & Transporter Interactions Kinase_Panel Kinome-wide Screening Panel Compound->Kinase_Panel Identify Off-Target Kinase Inhibition Safety_Panel In Vitro Safety Pharmacology Panel Compound->Safety_Panel Evaluate Interactions with Known Liability Targets Functional_Assays Functional Assays (e.g., cAMP, Calcium Flux) Receptor_Binding->Functional_Assays Characterize Hits as Agonists or Antagonists Cellular_Assays Cell-Based Target Engagement Assays Kinase_Panel->Cellular_Assays Confirm Inhibition in a Cellular Context Safety_Panel->Functional_Assays Determine Functional Impact of Safety Hits

Caption: Tiered approach to cross-reactivity profiling.

Experimental Protocols for Key Assays

To ensure scientific integrity and reproducibility, detailed and well-validated protocols are essential. Below are representative step-by-step methodologies for key cross-reactivity assays.

Protocol: Radioligand Receptor Binding Assay

This protocol provides a general framework for a competitive binding assay.

  • Preparation of Reagents:

    • Prepare a stock solution of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound to generate a concentration-response curve.

    • Prepare assay buffer containing a known concentration of a radiolabeled ligand specific for the receptor of interest.

    • Thaw a commercially available cell membrane preparation expressing the target receptor.

  • Assay Procedure:

    • In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand, and either the test compound, vehicle control, or a known reference compound.

    • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Data Analysis:

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.

Protocol: In Vitro Kinase Activity Assay (e.g., ADP-Glo™)

This protocol outlines a common method for assessing kinase inhibition.

  • Preparation of Reagents:

    • Prepare a stock solution of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid in DMSO.

    • Create a dilution series of the test compound.

    • Prepare a reaction buffer containing ATP and the specific substrate for the kinase being tested.

    • Dilute the kinase to the appropriate working concentration in the reaction buffer.

  • Kinase Reaction:

    • Add the test compound or vehicle control to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding the kinase and substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a commercial detection reagent (e.g., ADP-Glo™). This typically involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

The general workflow for these screening protocols can be visualized as follows:

G cluster_workflow General Screening Workflow Start Prepare Reagents (Compound, Buffers, Biologicals) Assay Perform Assay (e.g., Binding, Kinase Reaction) Start->Assay Detect Detect Signal (e.g., Radioactivity, Luminescence) Assay->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End Report Results Analyze->End

Caption: A generalized workflow for in vitro screening assays.

Interpreting the Data and Prioritizing Follow-up

The output of these broad-panel screens will be a list of "hits"—off-target interactions that meet a certain activity threshold (e.g., >50% inhibition at a 10 µM screening concentration). It is crucial to then:

  • Confirm Hits: Re-test the initial hits in concentration-response format to determine their potency (IC50 or Ki).

  • Assess Functional Activity: For receptor binding hits, perform functional assays (e.g., cAMP accumulation, calcium mobilization) to determine if the compound is an agonist, antagonist, or allosteric modulator.

  • Evaluate Cellular Activity: For kinase hits, it's important to confirm inhibition in a cellular context using target engagement or phospho-protein assays, as in vitro potency may not always translate to cellular activity.[18]

  • Consider Therapeutic Index: Compare the potency of off-target interactions to the on-target potency. A large therapeutic window between the desired activity and any undesired off-target activity is a key characteristic of a promising drug candidate.

Conclusion

Characterizing the cross-reactivity profile of a novel compound like 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid is a data-driven process that is fundamental to modern drug discovery. While no pre-existing, comprehensive profile for this specific molecule is publicly available, the methodologies and strategic framework presented in this guide provide a robust pathway for its generation. By employing a tiered approach that begins with broad-panel screening and progresses to detailed functional analysis, researchers can build a comprehensive understanding of a compound's selectivity, enabling informed decisions to advance the most promising and safest candidates toward clinical development.

References

  • EvitaChem. 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid.
  • Reaction Biology. Kinase Panel Screening and Profiling Service.
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
  • Divers Pharmacological Significance of Imidazole Derivatives- A Review.
  • Revvity. Receptor-Ligand Binding Assays.
  • European Pharmaceutical Review. A powerful tool for drug discovery.
  • Taylor & Francis Online. Imidazoles in medicine: a review of its pharmacological and therapeutic applications.
  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action.
  • Reaction Biology. Safety and Off-Target Drug Screening Services.
  • Wikipedia. Imidazole.
  • National Center for Biotechnology Information. Receptor-Ligand Binding Assays for HTS and Drug Discovery.
  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling.
  • Promega Corporation. Kinase Selectivity Profiling Systems—General Panel.
  • Charles River Laboratories. In Vitro Safety Pharmacology Assays.
  • European Pharmaceutical Review. In vitro safety pharmacology profiling.
  • National Center for Biotechnology Information. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • MedchemExpress.com. Kinase Screening Service.
  • Journal of Medicinal Chemistry. Cellular Context Influences Kinase Inhibitor Selectivity.

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Comparative

Comparative Analysis of Imidazole-Based Scaffolds in Drug Design: A Technical Guide

Executive Summary: The Azole Landscape in Medicinal Chemistry In the pursuit of novel therapeutics, nitrogen-containing heterocycles remain the cornerstone of small-molecule drug discovery. Among these, the imidazole sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Azole Landscape in Medicinal Chemistry

In the pursuit of novel therapeutics, nitrogen-containing heterocycles remain the cornerstone of small-molecule drug discovery. Among these, the imidazole scaffold (1,3-diaza-2,4-cyclopentadiene) is frequently designated as a "privileged structure." Its unique amphoteric nature, coupled with a high dipole moment of approximately 3.61 Debye, allows it to act simultaneously as a hydrogen bond donor and acceptor 1[1].

However, drug designers frequently face a critical decision: should a lead compound utilize an imidazole, a pyrazole, or a triazole core? This guide provides an objective, data-driven comparison of these scaffolds, exploring the causality behind their pharmacological behaviors and detailing the self-validating experimental workflows required to evaluate them.

Mechanistic Grounding: Imidazole vs. Pyrazole vs. Triazole

The biological profile of an azole is dictated by the position of its nitrogen atoms, which fundamentally alters its electron density, basicity, and coordination chemistry.

  • Imidazole (1,3-diazole): The spatial arrangement of the nitrogen atoms at positions 1 and 3 creates an optimal geometry for metal ion coordination. The lone pair on the sp2-hybridized nitrogen strongly coordinates with transition metals, such as the heme iron in Cytochrome P450 (CYP450) enzymes. This makes imidazole the premier scaffold for antifungal agents and antimycobacterial drugs targeting enzymes like CYP121A1 2[2].

  • Pyrazole (1,2-diazole): With adjacent nitrogen atoms, pyrazoles exhibit lower basicity and different tautomeric preferences compared to imidazoles. They excel in forming bidentate hydrogen-bonding networks within the hinge regions of kinases (e.g., BRAF, EGFR) and are highly selective for cyclooxygenase-2 (COX-2) inhibition3[3].

  • Triazole (1,2,3- or 1,2,4-triazole): The addition of a third nitrogen increases the dipole moment and significantly enhances metabolic stability against oxidative degradation. While triazoles also coordinate with heme iron, their binding affinity is generally lower than that of imidazoles, making them safer (less off-target human CYP inhibition) but sometimes less potent4[4].

G I Imidazole (1,3-diazole) C CYP450 Heme Iron (e.g., CYP121A1) I->C Strong Coordination (Type II Shift) P Pyrazole (1,2-diazole) K Kinase Hinge Region (e.g., BRAF, EGFR) P->K Bidentate H-Bonding T Triazole (1,2,3 / 1,2,4) T->C Moderate Coordination M Metabolic Bioisostere (Amide Replacement) T->M High Stability

Fig 1: Target preference and mechanistic interactions of azole scaffolds based on electronic properties.

Comparative Data: Performance in CYP121A1 Inhibition

To objectively compare these scaffolds, we examine their performance against Mycobacterium tuberculosis CYP121A1, an essential enzyme for mycobacterial viability. In a controlled study evaluating biarylpyrazole derivatives linked to different azoles, the imidazole scaffold demonstrated marked superiority in target affinity 4[4].

Table 1: Quantitative Comparison of Azole Scaffolds against M. tuberculosis
Scaffold TypeRepresentative CompoundBinding Affinity ( KD​ )Antimycobacterial MICMechanistic Observation
Imidazole Compound 7e2.63 ± 0.19 µM 6.25 - 25 µg/mL Optimal N3 coordination with heme iron; strong Type II Soret shift.
Triazole Compound 8b35.6 µM> 50 µg/mLWeaker coordination due to altered electron density; moderate shift.
Pyrazole Compound 13d290 µM> 100 µg/mLPoor heme coordination; relies primarily on hydrophobic interactions.

Data synthesized from ACS Journal of Medicinal Chemistry studies on CYP121A1 inhibitors[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of imidazole derivatives must follow a self-validating workflow. The following protocols establish causality: the synthesis creates the structural geometry, the phenotypic assay confirms biological effect, and the biophysical assay validates the exact molecular mechanism.

Workflow S1 1. Synthesis (Debus-Radziszewski) S2 2. Phenotypic Assay (REMA / MIC) S1->S2 Purified Analogs S3 3. Target Validation (UV-Vis Titration) S2->S3 Active Hits (MIC < 10 µg/mL)

Fig 2: Self-validating experimental workflow from chemical synthesis to biophysical target validation.

Protocol 1: Microwave-Assisted Debus-Radziszewski Synthesis

Objective: Synthesize highly substituted imidazole derivatives with high atom economy. Causality: Traditional heating often leads to side-product formation and low yields. Microwave irradiation provides uniform thermal energy, accelerating the multi-component condensation of a diketone, an aldehyde, and ammonia, driving the reaction to completion while preserving the integrity of sensitive functional groups 5[5].

  • Preparation: In a microwave-safe vessel, combine 1.0 equivalent of the target diketone (e.g., benzil), 1.0 equivalent of the substituted aldehyde, and 5.0 equivalents of ammonium acetate.

  • Solvent Selection: Add 5 mL of glacial acetic acid. Rationale: Acetic acid acts as both a solvent and a mild acid catalyst, facilitating imine formation.

  • Irradiation: Subject the mixture to microwave irradiation at 100 W for 4.5–5.0 minutes.

  • Isolation: Pour the hot mixture into ice water to precipitate the product. Filter, wash with cold water, and recrystallize from absolute ethanol to achieve >80% yield.

  • Validation: Confirm the presence of the imidazole C=N stretch via IR spectroscopy (1621–1670 cm⁻¹) and the characteristic N-H proton via ¹H-NMR.

Protocol 2: Phenotypic Screening via REMA (Resazurin Microtiter Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against bacterial strains. Causality: Relying solely on optical density (OD) can be misleading due to compound precipitation. REMA utilizes resazurin, a redox indicator. Viable, metabolically active cells reduce the blue resazurin to pink resorufin. This provides a self-validating, colorimetric, and fluorometric proof of actual cell viability 4[4].

  • Plating: Dispense 100 µL of bacterial culture (adjusted to 105 CFU/mL) into a 96-well plate.

  • Dosing: Add serial dilutions of the synthesized imidazole derivatives (ranging from 100 µg/mL to 0.1 µg/mL). Include a vehicle control (DMSO < 1%) and a positive control (e.g., Fluconazole or Isoniazid).

  • Incubation: Incubate for the pathogen-appropriate duration (e.g., 24-48 hours for standard bacteria, up to 7 days for M. tuberculosis).

  • Readout: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 3-24 hours. A color change from blue to pink indicates metabolic activity (failure to inhibit). The MIC is the lowest concentration that prevents this color change.

Protocol 3: Biophysical Validation via UV-Vis Optical Titration

Objective: Confirm that the phenotypic inhibition (Protocol 2) is caused by direct binding to the CYP450 target. Causality: When the sp2 nitrogen of the imidazole ring displaces the distal water molecule and coordinates directly with the ferric heme iron of a CYP enzyme, it alters the electronic state of the porphyrin ring. This induces a measurable "Type II" red shift in the Soret band (from ~390 nm to ~425 nm). The magnitude of this shift is directly proportional to the binding affinity ( KD​ )2[2].

  • Baseline: Prepare a 2-5 µM solution of purified recombinant CYP enzyme (e.g., CYP121A1) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4). Record the baseline UV-Vis spectrum from 350 to 500 nm.

  • Titration: Sequentially add small aliquots (1-2 µL) of the imidazole ligand (dissolved in DMSO) to the enzyme solution. Ensure total DMSO concentration remains below 2% to prevent enzyme denaturation.

  • Measurement: Record the spectrum after each addition. Observe the decrease in absorbance at ~390 nm and the simultaneous increase at ~425 nm.

  • Analysis: Plot the peak-to-trough absorbance difference ( ΔA425−390​ ) against the ligand concentration. Fit the data to the Hill equation to calculate the precise dissociation constant ( KD​ ).

Conclusion

While pyrazoles and triazoles offer distinct advantages in kinase targeting and metabolic stability, respectively, the imidazole scaffold remains unmatched in its ability to coordinate with metalloenzymes. As demonstrated by comparative KD​ and MIC data, the precise spatial arrangement of the 1,3-nitrogen atoms allows imidazoles to achieve nanomolar to low-micromolar affinities that alternative azoles simply cannot replicate. By employing robust, self-validating workflows—from microwave-assisted synthesis to biophysical UV-Vis titrations—researchers can systematically harness the power of this privileged scaffold.

References

  • Full article: Imidazoles in medicine: a review of its pharmacological and therapeutic applications Source: Taylor & Francis URL
  • Design and Synthesis of Imidazole and Triazole Pyrazoles as Mycobacterium Tuberculosis CYP121A1 Inhibitors Source: PubMed / ChemistryOpen URL
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI URL
  • Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents Source: MDPI URL

Sources

Validation

A Guide to Enhancing Reproducibility in Experiments with 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid

A Senior Application Scientist's Guide to Navigating the Synthesis and Application of a Privileged Scaffold For researchers and drug development professionals, the imidazole scaffold is a cornerstone of medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Navigating the Synthesis and Application of a Privileged Scaffold

For researchers and drug development professionals, the imidazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1] Specifically, molecules like 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid hold significant promise due to their unique chemical properties and potential for diverse biological activities, from enzyme inhibition to receptor binding.[2] However, the very features that make this class of compounds so attractive—multiple nucleophilic sites and amphoteric character—also present considerable challenges to experimental reproducibility.

This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid. We will dissect a robust synthetic protocol, compare it with viable alternatives, and offer field-proven insights to troubleshoot common pitfalls. Our focus is not just on the "how," but the "why," empowering you to make informed decisions that lead to consistent and reliable results.

The Reproducibility Challenge: Understanding the Molecule's Inherent Reactivity

The structure of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid features a confluence of reactive groups: a basic exocyclic amino group, two endocyclic imidazole nitrogens with differing nucleophilicity, and an acidic carboxylic acid. This complexity is the primary source of reproducibility issues.

  • Competing Nucleophilicity: The exocyclic 2-amino group is generally more nucleophilic than the endocyclic imidazole nitrogens.[1] However, under certain reaction conditions, competition between these sites can lead to a mixture of N-alkylated or N-acylated products, complicating purification and reducing the yield of the desired compound.

  • Purification Hurdles: The polar nature of the amino and carboxylic acid groups makes these compounds challenging to purify via standard chromatographic methods.[1] Their amphoteric character can also lead to solubility issues in both acidic and basic aqueous solutions, complicating extraction and isolation.[3]

  • Thermal Instability: Imidazole carboxylic acids are susceptible to decarboxylation, particularly at elevated temperatures.[3] This side reaction can significantly lower the yield and introduce impurities that are difficult to remove.

Core Synthetic Strategy: A Multi-Step Approach to Controlled Functionalization

To navigate these challenges, a multi-step synthesis that employs protecting groups is often the most reproducible approach. This strategy allows for the sequential and controlled functionalization of the imidazole core. Below is a detailed protocol, synthesized from established principles of imidazole chemistry.

Experimental Protocol: Protected Synthesis of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid

This protocol is designed as a self-validating system. Each step includes in-process checks and characterization to ensure the desired intermediate has been formed before proceeding.

Step 1: Synthesis of 2-amino-1H-imidazole-5-carboxylic acid

The foundational imidazole core can be constructed via several methods, including the well-established Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve glyoxylic acid (1.0 eq) and 2,3-butanedione (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Ammonia Addition: To the stirred solution, add ammonium hydroxide (2.5 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (80-90 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation. Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-amino-1H-imidazole-5-carboxylic acid.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Step 2: Selective Protection of the 2-Amino Group

To prevent side reactions in the subsequent alkylation step, the more nucleophilic 2-amino group must be protected. The Boc (tert-butyloxycarbonyl) group is a suitable choice as it is stable under the conditions of the next step and can be removed under mild acidic conditions.

  • Reaction Setup: Suspend 2-amino-1H-imidazole-5-carboxylic acid (1.0 eq) in a mixture of dioxane and water (1:1).

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the suspension.

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in dioxane dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Workup and Isolation: Acidify the reaction mixture to pH 3-4 with a cold 1 M HCl solution. Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate.

  • Validation: Confirm the successful protection via NMR and MS. The appearance of the characteristic Boc proton signal in the ¹H NMR spectrum is a key indicator.

Step 3: N-Alkylation with Benzyl Bromide

With the 2-amino group protected, the phenylmethyl group can be introduced at one of the imidazole nitrogens. The choice of base and solvent can influence the regioselectivity of this step.[3]

  • Reaction Setup: Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 8-12 hours, monitoring by TLC.

  • Workup and Isolation: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Validation: Characterize the product by NMR and MS to confirm benzylation.

Step 4: Deprotection and Final Product Isolation

The final step involves the removal of the Boc protecting group to yield the target compound.

  • Reaction Setup: Dissolve the Boc-protected, N-benzylated intermediate in a solution of 4 M HCl in dioxane.

  • Reaction: Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC.

  • Isolation: The product will likely precipitate as the hydrochloride salt. Filter the solid, wash with cold diethyl ether, and dry under vacuum.

  • Final Validation: Obtain ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC data to confirm the structure and assess the purity of the final compound, 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid.

G cluster_0 Step 1: Imidazole Core Synthesis cluster_1 Step 2: Protection cluster_2 Step 3: N-Alkylation cluster_3 Step 4: Deprotection A Glyoxylic Acid + 2,3-Butanedione C Reflux A->C B Ammonium Hydroxide B->C D 2-amino-1H-imidazole- 5-carboxylic acid C->D F Boc-protected intermediate D->F E Boc Anhydride (Boc₂O) E->F H N-benzylated intermediate F->H G Benzyl Bromide G->H J Final Product H->J I 4 M HCl in Dioxane I->J G start Low Reproducibility Observed q1 Which step shows poor yield or multiple products? start->q1 synthesis Synthesis of Imidazole Core (Step 1) q1->synthesis Step 1 protection Protection Step (Step 2) q1->protection Step 2 alkylation Alkylation Step (Step 3) q1->alkylation Step 3 deprotection Deprotection Step (Step 4) q1->deprotection Step 4 sol_synth Check for Decarboxylation. Optimize temperature and time. synthesis->sol_synth sol_prot Adjust stoichiometry of Boc₂O. Control reaction temperature. protection->sol_prot sol_alk Screen alternative bases/solvents. Ensure anhydrous conditions. alkylation->sol_alk sol_deprot Increase acid concentration/time. Monitor by LC-MS. deprotection->sol_deprot

Sources

Safety & Regulatory Compliance

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic Acid

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities like 2-[amino(phenyl)methyl]-1H-imidaz...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities like 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid, a substituted imidazole derivative, demands a meticulous and informed approach to laboratory safety.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding the "why" behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Risks: A Profile of Imidazole Derivatives

Imidazole and its derivatives are a class of heterocyclic organic compounds that are integral to many biological processes and pharmaceutical compounds.[1] However, their chemical reactivity also presents potential hazards. Based on data from related compounds, researchers should be aware of the following potential risks:

  • Skin and Eye Irritation: Many imidazole-based compounds are known to cause skin and eye irritation upon contact.[2][5][6][7][8]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[6]

  • Harmful if Swallowed: Ingestion can be harmful, with some imidazole derivatives showing acute oral toxicity.[6][7][9][10]

  • Sensitization: Some individuals may develop skin sensitization after repeated exposure.[2]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is paramount.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedures being undertaken. The following table summarizes the recommended PPE for handling 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical goggles.[2][11][12]Nitrile or neoprene gloves.[2]Laboratory coat.[11]Use in a chemical fume hood or wear a NIOSH-approved respirator for particulates if a hood is unavailable.[3]
Solution Preparation and Transfers Chemical goggles or a face shield.[8]Nitrile or neoprene gloves.[2]Laboratory coat.[11]Work in a well-ventilated area, preferably a chemical fume hood.[3]
Running Reactions and Work-up Chemical goggles and a face shield.[8]Nitrile or neoprene gloves.[2]Chemical-resistant apron over a laboratory coat.[2]Operations should be conducted in a chemical fume hood.[3]
Spill Cleanup Chemical goggles and a face shield.[8]Heavy-duty nitrile or butyl rubber gloves.[2]Chemical-resistant suit or apron over a laboratory coat.[8]A NIOSH-approved respirator with appropriate cartridges is required.[4]
The Rationale Behind PPE Selection
  • Eye and Face Protection: The potential for splashes of solutions or airborne particles necessitates robust eye protection. Safety glasses with side shields offer a baseline, while chemical goggles provide a seal around the eyes for greater protection. A face shield should be used in conjunction with goggles when there is a significant splash risk.[5][8]

  • Hand Protection: Nitrile or neoprene gloves provide good resistance to a wide range of chemicals. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.[2][8][11]

  • Body Protection: A standard laboratory coat protects against minor spills and contamination of personal clothing. For procedures with a higher risk of splashes, a chemical-resistant apron provides an additional layer of protection.[2][11]

  • Respiratory Protection: Handling the solid form of the compound can generate dust, which poses an inhalation hazard. Therefore, weighing and initial handling should be performed in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator for particulates is essential. For all other operations, working in a well-ventilated area, with a preference for a chemical fume hood, is a critical engineering control.[3][12]

Operational and Disposal Plans: A Step-by-Step Guide

A safe laboratory environment is built upon standardized and well-understood procedures. The following workflow provides a step-by-step guide for the safe handling of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_procedure Procedure cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area (Chemical Fume Hood) prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials weigh Weigh Solid Compound in Fume Hood prep_materials->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve transfer Transfer Solution Carefully dissolve->transfer reaction Conduct Experiment in Fume Hood transfer->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate dispose_waste Dispose of Waste in Labeled Hazardous Waste Container decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][14] Seek medical attention if irritation persists.[5][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][13][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[5][13][14] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[13] Seek immediate medical attention.[5][14]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[2][13] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Waste Disposal

All waste containing 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid, including contaminated consumables and excess material, must be disposed of as hazardous chemical waste.[14] Follow all local, state, and federal regulations for hazardous waste disposal. Containers should be clearly labeled with the full chemical name.

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • KISHIDA CHEMICAL CO., LTD. (2020). 1-Isopropyl-1H-imidazole-2-carboxylic acid Safety Data Sheet. [Link]

  • Thermo Fisher Scientific. (2025). 4-Aminoimidazole-5-carboxamide hydrochloride Safety Data Sheet. [Link]

  • NextSDS. 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid — Chemical Substance Information. [Link]

  • PubChem. 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid. [Link]

  • Hampton Research. (2023). HR2-573 1.0 M Imidazole SDS. [Link]

  • ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE. [Link]

  • Australian Government Department of Health. (2022). 1H-Imidazole, 1-ethenyl- - Evaluation statement. [Link]

  • PubChem. 2-Phenylimidazole. [Link]

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